Heptyl acetoacetate
Description
Properties
IUPAC Name |
heptyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVJSVDUZGIQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195365 | |
| Record name | Heptyl acetoacetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42598-96-9 | |
| Record name | Heptyl 3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42598-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptyl acetoacetate | |
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| Record name | 42598-96-9 | |
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| Record name | Heptyl acetoacetate | |
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| Record name | Heptyl acetoacetate | |
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| Record name | HEPTYL ACETOACETATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Heptyl Acetoacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl acetoacetate (heptyl 3-oxobutanoate) is a β-keto ester recognized for its utility as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and detailed hypothetical experimental protocols for its synthesis and purification. Spectroscopic data are summarized and interpreted to facilitate its identification and characterization in a laboratory setting.
Chemical Structure and Identification
This compound possesses a linear seven-carbon alkyl chain (heptyl) attached to an acetoacetate group. The acetoacetate moiety is characterized by a ketone functional group at the β-position relative to the ester carbonyl.
Molecular Formula: C₁₁H₂₀O₃
Molecular Weight: 200.28 g/mol
SMILES: CCCCCCCCOC(=O)CC(=O)C[1]
InChI: InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3[1]
CAS Number: 42598-96-9[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless clear liquid (est.) | [2] |
| Boiling Point | 245.00 to 247.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 209.00 °F (98.33 °C) | [2] |
| Density | 0.95 g/cm³ | [3] |
| Vapor Pressure | 0.028000 mmHg @ 25.00 °C (est.) | [2] |
| logP (o/w) | 2.915 (est.) | [2] |
| Solubility | Soluble in alcohol; water, 520.3 mg/L @ 25 °C (est.) |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and structural elucidation.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | t | 2H | -O-CH₂- |
| ~3.4 | s | 2H | -CO-CH₂-CO- |
| ~2.2 | s | 3H | -CO-CH₃ |
| ~1.6 | m | 2H | -O-CH₂-CH₂- |
| ~1.3 | m | 8H | -(CH₂)₄- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~201 | C=O (ketone) |
| ~167 | C=O (ester) |
| ~65 | -O-CH₂- |
| ~50 | -CO-CH₂-CO- |
| ~32, 29, 26, 23 | -(CH₂)₅- |
| ~30 | -CO-CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1360 | Medium | C-H bend (methyl) |
| ~1160 | Strong | C-O stretch (ester) |
Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 200 | [M]⁺ | Molecular ion |
| 157 | [M - C₃H₃O]⁺ | |
| 115 | [M - C₅H₁₁O]⁺ | |
| 101 | [C₅H₉O₂]⁺ | |
| 85 | [C₄H₅O₂]⁺ | |
| 43 | [C₂H₃O]⁺ (acetyl group) |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and purification of this compound. These are based on established chemical reactions, namely the Claisen condensation and transesterification.
Synthesis via Claisen-type Condensation
This protocol describes a plausible synthesis route starting from heptyl acetate and ethyl acetate.
Materials:
-
Heptyl acetate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether or THF.
-
Addition of Reactants: A solution of heptyl acetate (1 equivalent) and ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Caption: Workflow for the synthesis of this compound via Claisen-type condensation.
Synthesis via Transesterification
This protocol outlines a plausible synthesis of this compound from ethyl acetoacetate and heptanol.
Materials:
-
Ethyl acetoacetate
-
Heptanol
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with ethyl acetoacetate (1 equivalent), heptanol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and toluene. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: The mixture is heated to reflux. The azeotropic removal of ethanol and water in the Dean-Stark trap drives the reaction to completion. The reaction progress is monitored by observing the amount of distillate collected and/or by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing: The organic layer is then washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the toluene is removed under reduced pressure.
Purification
The crude this compound obtained from either synthesis can be purified by vacuum distillation .
Procedure:
-
The crude product is transferred to a distillation flask.
-
The apparatus is set up for vacuum distillation.
-
The pressure is slowly reduced to the desired level.
-
The flask is heated, and the fraction corresponding to the boiling point of this compound at the given pressure is collected.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of skin or eye contact, flush with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis, purification, and characterization of this compound for its application in organic synthesis and drug development.
References
Heptyl acetoacetate CAS number and synonyms
An In-Depth Technical Guide to Heptyl Acetoacetate: Identifiers and Nomenclature
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides core identification details for this compound, focusing on its CAS number and associated synonyms.
Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It provides an unambiguous way to identify a substance, avoiding confusion that can arise from the use of various chemical names and synonyms.
The primary identifier and nomenclature for this compound are summarized below.
| Identifier Type | Value |
| CAS Number | 42598-96-9[1][2] |
| IUPAC Name | heptyl 3-oxobutanoate[1][2][3] |
| Molecular Formula | C₁₁H₂₀O₃[1] |
| Molecular Weight | 200.278 g/mol [1] |
Synonyms
A variety of synonyms are used in literature and commercial listings to refer to this compound. Recognizing these is crucial for comprehensive literature searches and material sourcing.
Experimental Protocols
This document serves to provide established identification data. Therefore, experimental protocols for the determination of these identifiers are not applicable.
Logical Relationships
A diagram illustrating the relationship between the primary identifiers and synonyms is provided below to clarify the nomenclature.
References
Preliminary Studies in the Synthesis of Heptyl 3-Oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl 3-oxobutanoate, also known as heptyl acetoacetate, is a β-keto ester of interest in various chemical syntheses, including pharmaceuticals and specialty chemicals. This document provides a technical overview of preliminary studies into its synthesis, focusing on two primary routes: the reaction of diketene with n-heptanol and the transesterification of a lower alkyl acetoacetate with n-heptanol. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of reaction pathways and workflows to aid in laboratory-scale synthesis and process development.
Introduction
β-Keto esters are valuable synthetic intermediates due to the reactivity of the methylene group alpha to the two carbonyl functionalities. Heptyl 3-oxobutanoate, with its seven-carbon ester chain, offers specific lipophilicity and reactivity that can be exploited in the synthesis of more complex molecules. The selection of a synthetic route for this compound depends on factors such as starting material availability, desired purity, scalability, and process safety. This guide explores two common and effective methods for its preparation.
Synthesis Methodologies
Two principal methods for the synthesis of heptyl 3-oxobutanoate are detailed below:
Reaction of Diketene with n-Heptanol
This method offers a direct and atom-economical route to the desired product. The reaction involves the nucleophilic attack of n-heptanol on the carbonyl of the β-lactone ring of diketene, which then opens to form the acetoacetate ester. The reaction is typically catalyzed by an acid or a base, with acid catalysis being common in industrial processes to minimize side reactions like the polymerization of diketene.
Transesterification of Ethyl Acetoacetate with n-Heptanol
Transesterification is a widely used method for converting one ester to another. In this case, a readily available lower alkyl acetoacetate, such as ethyl acetoacetate, is reacted with n-heptanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (ethanol) formed during the reaction. This method avoids the handling of the highly reactive and unstable diketene.
Experimental Protocols
Synthesis of Heptyl 3-Oxobutanoate from Diketene and n-Heptanol
This protocol is adapted from a general procedure for the continuous synthesis of acetoacetic esters.
Materials:
-
Diketene (98% purity)
-
n-Heptanol
-
Sulfuric acid (concentrated)
-
Reaction vessel equipped with a dropping funnel, mechanical stirrer, reflux condenser, and a distillation head for continuous removal of byproducts.
Procedure:
-
The reaction vessel is charged with a starting amount of crude heptyl 3-oxobutanoate from a previous batch (or can be initiated with n-heptanol).
-
The contents of the vessel are heated to and maintained at a reaction temperature of 125-140°C.
-
A mixture of diketene, n-heptanol, and sulfuric acid (in a molar ratio of approximately 1:1.1:0.002) is prepared.
-
This mixture is added continuously to the heated reaction vessel.
-
Byproducts with lower boiling points, along with any unreacted n-heptanol, are simultaneously distilled off.
-
The crude heptyl 3-oxobutanoate is continuously withdrawn from the reaction vessel.
-
The crude product is then purified by vacuum fractionation to yield the final product.
Synthesis of Heptyl 3-Oxobutanoate by Transesterification of Ethyl Acetoacetate
This protocol is a generalized procedure based on the transesterification of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
n-Heptanol
-
Boric acid (catalyst)
-
Toluene (or another suitable solvent to form an azeotrope with ethanol)
-
Dean-Stark apparatus
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate, a 1.5 molar excess of n-heptanol, and 5 mol% of boric acid.
-
Add toluene to the flask to facilitate the azeotropic removal of ethanol.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux. The ethanol-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by observing the amount of ethanol collected.
-
Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent and excess n-heptanol are removed under reduced pressure.
-
The crude heptyl 3-oxobutanoate is purified by vacuum distillation.
Data Presentation
Comparative Synthesis Data
| Parameter | Diketene Method (Adapted) | Transesterification (Typical) |
| Starting Materials | Diketene, n-Heptanol | Ethyl Acetoacetate, n-Heptanol |
| Catalyst | Sulfuric Acid | Boric Acid / Other Lewis Acids |
| Reaction Temperature | 125-140°C | Reflux (Toluene) |
| Reaction Time | Continuous | 4-8 hours |
| Yield (Typical) | >90% | 85-95% |
| Purification | Vacuum Distillation | Vacuum Distillation |
Spectroscopic Data for Heptyl 3-Oxobutanoate (Predicted)
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | Triplet (t) | 2H | -OCH₂ -(CH₂)₅-CH₃ |
| ~3.40 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |
| ~2.25 | Singlet (s) | 3H | CH₃ -C(=O)- |
| ~1.60 | Quintet | 2H | -OCH₂-CH₂ -(CH₂)₄-CH₃ |
| ~1.30 | Multiplet (m) | 8H | -O(CH₂)₂-(CH₂)₄ -CH₃ |
| ~0.90 | Triplet (t) | 3H | -O(CH₂)₆-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~201 | C =O (Ketone) |
| ~167 | C =O (Ester) |
| ~65 | -OC H₂- |
| ~50 | -C(=O)C H₂C(=O)- |
| ~32 | -O(CH₂)₅-C H₂-CH₃ |
| ~30 | C H₃-C(=O)- |
| ~29 | -O(CH₂)₂-C H₂(CH₂)₂-CH₃ |
| ~28 | -O(CH₂)₃-C H₂-CH₂-CH₃ |
| ~26 | -OCH₂-C H₂-(CH₂)₄-CH₃ |
| ~22 | -O(CH₂)₄-C H₂-CH₂-CH₃ |
| ~14 | -O(CH₂)₆-C H₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2955, ~2925, ~2855 | C-H stretching (alkane) |
| ~1745 | C=O stretching (ester) |
| ~1720 | C=O stretching (ketone) |
| ~1465 | C-H bending (methylene) |
| ~1360 | C-H bending (methyl) |
| ~1150 | C-O stretching (ester) |
Sample preparation: Neat liquid, thin film.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction of Diketene with n-Heptanol.
Caption: Transesterification of Ethyl Acetoacetate.
Caption: General Experimental Workflow.
Conclusion
The synthesis of heptyl 3-oxobutanoate can be effectively achieved through either the reaction of diketene with n-heptanol or the transesterification of a lower alkyl acetoacetate. The diketene route is more direct and potentially higher yielding, but requires handling of a hazardous reagent. The transesterification route utilizes more stable starting materials and is well-suited for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the research or development project. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of heptyl 3-oxobutanoate. Further studies should focus on obtaining experimental spectroscopic data to confirm the predicted values and to establish a definitive analytical profile for this compound.
Spectroscopic Analysis of Heptyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for heptyl acetoacetate (heptyl 3-oxobutanoate), a β-keto ester of interest in various chemical and pharmaceutical applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Keto-Enol Tautomerism
A key characteristic of this compound, as with other β-keto esters, is its existence as a mixture of two tautomers in equilibrium: the keto form and the enol form. This equilibrium is influenced by factors such as the solvent used and the temperature of the sample. The presence of both tautomers is readily observable in their NMR spectra, providing a unique spectroscopic signature.

Spectroscopic Data Summary
Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted data based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto-Enol Tautomers)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |
| ~12.0 | s | 1H | - | Enolic OH |
| ~4.9 | s | 1H | - | =CH- |
| ~4.1 | t | 2H | -OCH₂- (Heptyl) | -OCH₂- (Heptyl) |
| ~3.4 | s | 2H | -C(O)CH₂C(O)- | - |
| ~2.2 | s | 3H | CH₃C(O)- | - |
| ~1.9 | s | 3H | - | CH₃C= |
| ~1.6 | m | 2H | -OCH₂CH₂- | -OCH₂CH₂- |
| ~1.3 | m | 8H | -(CH₂)₄- | -(CH₂)₄- |
| ~0.9 | t | 3H | -CH₃ (Heptyl) | -CH₃ (Heptyl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto-Enol Tautomers)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment (Keto Form) | Assignment (Enol Form) |
| ~201 | C=O (Ketone) | - |
| ~174 | - | C=O (Ester) |
| ~168 | C=O (Ester) | - |
| ~90 | - | =CH- |
| ~65 | -OCH₂- (Heptyl) | -OCH₂- (Heptyl) |
| ~50 | -C(O)CH₂C(O)- | - |
| ~32, 29, 26, 23 | -(CH₂)₅- (Heptyl) | -(CH₂)₅- (Heptyl) |
| ~30 | CH₃C(O)- | - |
| ~20 | - | CH₃C= |
| ~14 | -CH₃ (Heptyl) | -CH₃ (Heptyl) |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Intensity | Assignment (Keto Form) | Assignment (Enol Form) |
| ~3400-3200 | Broad | - | O-H stretch (H-bonded) |
| ~2950-2850 | Strong | C-H stretch (Alkyl) | C-H stretch (Alkyl) |
| ~1745 | Strong | C=O stretch (Ester) | C=O stretch (Ester) |
| ~1720 | Strong | C=O stretch (Ketone) | - |
| ~1650 | Medium | - | C=C stretch |
| ~1170 | Strong | C-O stretch (Ester) | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 157 | Medium | [M - C₂H₃O]⁺ |
| 115 | Medium | [M - C₅H₁₁O]⁺ |
| 101 | High | [C₅H₉O₂]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
2. Instrument Setup and Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
2. Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
3. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Physical properties of heptyl acetoacetate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of heptyl acetoacetate (also known as heptyl 3-oxobutanoate), specifically its boiling point and density. This document is intended to serve as a valuable resource, offering both established data and comprehensive experimental protocols for the determination of these key characteristics in a laboratory setting.
Core Physical Properties
The physical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation and storage. The following table summarizes the available quantitative data for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 245.00 – 247.00 °C | At 760.00 mmHg[1] |
| Density | Data not available | - |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections provide detailed methodologies for determining the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This property is a crucial indicator of purity.[2] The capillary method (Thiele tube or micro-reflux apparatus) is a common and effective technique for determining the boiling point of small quantities of a liquid.
Methodology: Capillary Method
-
Apparatus Setup:
-
Attach a small test tube containing 2-3 mL of the this compound sample to a thermometer.[2]
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[2][3]
-
Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with paraffin oil) ensuring the sample is below the level of the heating fluid.[2][3]
-
-
Heating and Observation:
-
Gently heat the apparatus, stirring continuously to ensure uniform heat distribution.[2][3]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped inside is expelled and the vapor pressure of the sample increases.[4]
-
Continue heating until a rapid and continuous stream of bubbles is observed.[4]
-
-
Boiling Point Determination:
Determination of Density
Density is the mass of a substance per unit of volume (ρ = m/V) and is an important intensive property for substance identification.[5][6] The density of a liquid can be accurately determined by measuring the mass of a known volume.
Methodology: Volumetric and Gravimetric Measurement
-
Apparatus:
-
Procedure:
-
Carefully weigh a clean, dry volumetric flask or pycnometer on the analytical balance and record its mass (m₁).[5]
-
Fill the flask to the calibration mark with this compound. Ensure the bottom of the meniscus is level with the mark when viewed at eye level to avoid parallax error.[5]
-
Weigh the flask containing the liquid and record the new mass (m₂).
-
The mass of the liquid (m) is the difference between the two measurements (m = m₂ - m₁).
-
-
Calculation:
Workflow Visualization
The logical flow for the experimental determination of these physical properties can be visualized as follows. This diagram outlines the key steps from sample preparation to final data analysis.
References
- 1. This compound [flavscents.com]
- 2. PubChemLite - this compound (C11H20O3) [pubchemlite.lcsb.uni.lu]
- 3. Heptyl 2-methyl-3-oxobutanoate | C12H22O3 | CID 176903126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 5. Heptyl acetate | C9H18O2 | CID 8159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Solubility of Heptyl Acetoacetate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of heptyl acetoacetate, a key intermediate in various synthetic processes. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing a qualitative assessment of solubility in common organic solvents, grounded in the principles of physical organic chemistry. Furthermore, a detailed experimental protocol for determining the solubility of a liquid solute, such as this compound, is provided to enable researchers to generate precise quantitative data tailored to their specific laboratory conditions.
Introduction
This compound (C₁₁H₂₀O₃) is an organic ester that finds application in the synthesis of a variety of chemical compounds. A thorough understanding of its solubility in different organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound is a fundamental physical property that dictates its behavior in a given solvent system. This guide aims to provide a foundational understanding of the solubility of this compound for professionals in research and development.
Predicted Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. These predictions are based on the expected intermolecular interactions between the solute and the solvent.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | This compound is known to be soluble in alcohols[1][2]. The polar hydroxyl group of ethanol can hydrogen bond with the carbonyl oxygens of this compound, and the ethyl group of ethanol has favorable interactions with the heptyl chain. |
| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding with the ester. It is expected to be a good solvent for this compound[1][2]. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. Its carbonyl group can participate in dipole-dipole interactions with the ester group of this compound. The methyl groups of acetone can interact with the heptyl chain. |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Diethyl ether is a relatively nonpolar solvent. The nonpolar ethyl groups and the ether oxygen can interact favorably with the heptyl chain and the ester group, respectively. |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | As an ester itself, ethyl acetate has similar intermolecular forces to this compound, making them miscible based on the "like dissolves like" principle. |
| Toluene | C₇H₈ | Nonpolar | Soluble | Toluene is a nonpolar aromatic solvent. The long, nonpolar heptyl chain of this compound is expected to interact favorably with the nonpolar toluene molecules via London dispersion forces. |
| Hexane | C₆H₁₄ | Nonpolar | Soluble | Hexane is a nonpolar aliphatic solvent. Strong van der Waals forces between the heptyl chain and hexane molecules are expected to lead to good solubility. |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with the ester group. It is a versatile solvent for a wide range of organic compounds. |
| Water | H₂O | Polar Protic | Insoluble | This compound is reported to be insoluble in water, with an estimated solubility of 520.3 mg/L at 25°C[1][2]. The long, hydrophobic heptyl chain dominates the molecule's properties, preventing significant dissolution in the highly polar, hydrogen-bonded network of water. |
Experimental Protocol for Solubility Determination
The following is a generalized procedure for the gravimetric determination of the solubility of a liquid solute like this compound in an organic solvent. This method is based on standard laboratory practices for solubility measurement.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, hexane, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (optional, for higher precision)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. An "excess" means adding enough solute so that a separate liquid phase of undissolved this compound is clearly visible after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can be done using a mechanical shaker or by periodic vigorous manual shaking. The equilibration time can vary depending on the solvent and should be determined empirically (e.g., 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 12-24 hours) to allow the undissolved this compound to settle and form a distinct layer.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant (the top solvent layer) using a pipette. To avoid disturbing the undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Transfer the collected supernatant to a pre-weighed vial.
-
Determine the mass of the collected supernatant.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Once the solvent is completely removed, weigh the vial containing the this compound residue.
-
The mass of the dissolved this compound is the difference between the final mass of the vial and the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
g/100 mL: (mass of residue / volume of supernatant collected) * 100
-
g/100 g: (mass of residue / mass of solvent in the supernatant) * 100
-
-
3.3. Alternative Analytical Finish
For higher precision, the concentration of this compound in the saturated supernatant can be determined using analytical instrumentation such as GC or HPLC. This requires the preparation of a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, a strong qualitative understanding can be derived from fundamental chemical principles. This compound is expected to be soluble in a range of common organic solvents, from polar to nonpolar, with the exception of water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.
References
Keto-Enol Tautomerism in Heptyl Acetoacetate: A Technical Guide
Abstract
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form and an enol form of a compound. This phenomenon is particularly significant in β-dicarbonyl compounds, such as heptyl acetoacetate, where the enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is a critical determinant of the compound's reactivity, physical properties, and, consequently, its utility in synthetic chemistry and drug development. This guide provides an in-depth technical overview of the keto-enol tautomerism of this compound, detailing the theoretical underpinnings, experimental protocols for quantitative analysis, and the key factors that influence the tautomeric ratio. While specific experimental data for this compound is sparse, this document leverages extensive data from its close analog, ethyl acetoacetate, to provide a robust predictive framework.
The Tautomeric Equilibrium
This compound, a β-ketoester, exists as a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group.[1] The interconversion between these forms is a slow process on the NMR timescale, allowing for the distinct characterization and quantification of each species.[2][3] The stability of the enol form in β-dicarbonyls is enhanced by the formation of a conjugated π-system and a stable six-membered ring via intramolecular hydrogen bonding.[4][5]
Caption: Keto-enol equilibrium for this compound.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, Keq, defined as the ratio of the enol concentration to the keto concentration (Keq = [enol]/[keto]).[2] This ratio is highly sensitive to the surrounding environment, particularly the solvent. While specific Keq values for this compound are not extensively documented, data from ethyl acetoacetate serves as an excellent proxy due to their structural similarity. The primary difference, the longer heptyl chain, is expected to have a minor influence, primarily affecting solvation and steric interactions.[6][7]
Generally, for β-ketoesters, the keto form is more stable and thus predominates in most solvents.[8] The proportion of the enol tautomer increases significantly in non-polar solvents, where the intramolecularly hydrogen-bonded enol form is less destabilized by solvent interactions compared to the more polar keto form.[4][8]
Table 1: Solvent Effects on Keto-Enol Equilibrium of Ethyl Acetoacetate (Proxy for this compound)
| Solvent | Dielectric Constant (ε) | % Enol (at ~32-37°C) | Keq ([enol]/[keto]) | Reference(s) |
| Water (D₂O) | 78.5 | < 2% | < 0.02 | [5] |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 9% | 0.099 | [9] |
| Methanol | 32.7 | 27% | 0.37 | [9] |
| Acetonitrile | 37.5 | 8% | 0.087 | [9] |
| Chloroform (CDCl₃) | 4.8 | 17% | 0.20 | [9] |
| Benzene | 2.3 | 46% | 0.85 | [9] |
| Carbon Tetrachloride (CCl₄) | 2.2 | 49% | 0.96 | [5] |
Experimental Protocols for Analysis
The determination of the keto-enol equilibrium is primarily accomplished using spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Protocol: ¹H NMR Spectroscopy for Keq Determination
¹H NMR spectroscopy is the most direct and powerful method for quantifying keto and enol tautomers, as the proton exchange between the two forms is slow enough for distinct signals to be observed.[2][3]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[10] Ensure the sample is fully dissolved and homogenous.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery. A typical D1 of 30 seconds is recommended for accurate integration.
-
Spectral Analysis & Signal Assignment:
-
Keto Tautomer:
-
α-methylene protons (-CH₂ -CO-): A sharp singlet typically appearing around 3.4-3.6 ppm.[2]
-
Terminal methyl protons (CH₃ -CO-): A singlet around 2.2 ppm.
-
-
Enol Tautomer:
-
-
Calculation of Keq:
-
Carefully integrate the area of a characteristic keto signal (e.g., the α-methylene singlet, I_keto) and a characteristic enol signal (e.g., the vinylic proton singlet, I_enol).
-
Normalize the integrals based on the number of protons each signal represents. The keto α-methylene signal represents 2 protons, while the enol vinylic signal represents 1 proton.
-
Calculate the molar ratio: Mole Ratio = (I_enol / 1) / (I_keto / 2).
-
The equilibrium constant is equal to this mole ratio: Keq = [enol]/[keto] = 2 * (I_enol / I_keto) .
-
The percentage of the enol form can be calculated as: % Enol = [enol] / ([enol] + [keto]) * 100 .
-
Protocol: UV-Vis Spectroscopy for Enol Quantification
This method leverages the fact that the conjugated π-system of the enol tautomer exhibits a strong UV absorption band (π → π* transition), typically in the 240-300 nm range, which is absent in the non-conjugated keto form.[10][11]
Methodology:
-
Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest (e.g., hexane, ethanol).
-
Reference Spectrum: To determine the molar absorptivity (ε) of the pure enol form, a reference compound that exists entirely in the enol form or a method to drive the equilibrium completely to the enol side (e.g., using a non-polar solvent and a chelating metal ion) is required. Alternatively, literature values for similar β-ketoesters can be used for estimation.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a range of approximately 200-400 nm. Identify the λ_max corresponding to the enol tautomer.
-
Calculation of Enol Concentration:
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λ_max, ε is the molar absorptivity of the enol, b is the path length (typically 1 cm), and c is the concentration of the enol.
-
Calculate the concentration of the enol tautomer: [enol] = A / (ε * b) .
-
The concentration of the keto tautomer is then: [keto] = [Total Concentration] - [enol] .
-
Calculate Keq and % Enol as described previously.
-
Visualization of Experimental Workflow
The logical process for determining the tautomeric equilibrium constant can be visualized as follows.
Caption: Workflow for determining keto-enol equilibrium.
Conclusion
The keto-enol tautomerism of this compound represents a delicate equilibrium governed by structural and environmental factors. While the keto form generally predominates, the enol concentration can be significantly modulated by the choice of solvent, a principle that is crucial for controlling reaction pathways in synthetic applications. The quantitative analysis of this equilibrium is readily achievable through standard spectroscopic techniques, particularly ¹H NMR, which provides a direct and unambiguous measure of the tautomeric ratio. The detailed protocols and predictive data presented in this guide offer a comprehensive framework for researchers and drug development professionals to understand, quantify, and manipulate the tautomeric behavior of this compound and related β-dicarbonyl compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. zenodo.org [zenodo.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Commercial Sources and Purity of Heptyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heptyl acetoacetate, a valuable β-keto ester, finds applications in various chemical syntheses, including the production of pharmaceuticals and specialty chemicals. Its utility is intrinsically linked to its purity, making a thorough understanding of its commercial availability and the methods to ascertain its quality paramount for researchers and developers. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailing available purities and the analytical methodologies for its characterization. Furthermore, it outlines a general laboratory-scale synthesis and purification protocol.
Commercial Availability and Purity
This compound is available from several chemical suppliers, primarily for research and development purposes. The typical purity offered commercially is ≥95%, as determined by gas chromatography (GC). It is crucial for researchers to note that some suppliers provide the product without extensive analytical data, placing the onus of quality verification on the end-user.
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Brand/Product Line | Reported Purity | Analytical Method | CAS Number |
| TCI AMERICA | - | >95.0% | Gas Chromatography (GC) | 42598-96-9[1] |
| Carbosynth | - | - | - | 42598-96-9[1] |
| Santa Cruz Biotechnology | - | - | - | 42598-96-9[1] |
| Sigma-Aldrich | AldrichCPR | As-is, no analytical data provided | Buyer's responsibility | 42598-96-9[2] |
| CP Lab Safety | - | min 95% | Gas Chromatography (GC) | 42598-96-9[3] |
| The Good Scents Company | - | 95.00 to 100.00 | - | 42598-96-9[4] |
| Laibo Chem | - | - | - | -[5] |
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a standard approach can be adapted from the well-established acetoacetic ester synthesis.
Synthesis of this compound (Adapted from Acetoacetic Ester Synthesis)
The synthesis of this compound can be achieved via the Claisen condensation of heptyl acetate. This reaction involves the self-condensation of an ester containing an α-hydrogen in the presence of a strong base to form a β-keto ester.
Materials:
-
Heptyl acetate
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous diethyl ether (or another aprotic solvent)
-
Hydrochloric acid (or another suitable acid for neutralization)
-
Anhydrous magnesium sulfate (or another suitable drying agent)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Heptyl Acetate: Heptyl acetate is added dropwise to the stirred suspension of sodium ethoxide in diethyl ether at a controlled temperature (typically 0-10 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the condensation to completion.
-
Quenching and Neutralization: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation.
Purification and Analysis
Purification by Vacuum Distillation: Due to its relatively high boiling point (245-247 °C at 760 mmHg), purification of this compound is best performed by vacuum distillation to prevent decomposition.[1][4] The fractions are collected based on their boiling point at the reduced pressure, and the purity of each fraction is assessed.
Purity Determination by Gas Chromatography (GC): Gas chromatography is the standard method for determining the purity of this compound.[1][3]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of the desired product from any starting materials, byproducts, or solvent residues.
-
Quantification: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibrated internal or external standard method can be employed.
Visualizing the Process
To better illustrate the workflow and relationships involved in obtaining and characterizing this compound, the following diagrams are provided.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Relationship between purification method and achievable purity.
References
Heptyl Acetoacetate: A Technical Safety Overview for Researchers
Introduction
Heptyl acetoacetate (CAS No. 42598-96-9), also known as acetoacetic acid n-heptyl ester or heptyl 3-oxobutanoate, is a specialty chemical with limited publicly available safety and toxicological data.[1][2] This technical guide synthesizes the available information from various chemical suppliers and databases to provide researchers, scientists, and drug development professionals with a concise overview of its known properties and potential hazards. It is important to note that comprehensive toxicological studies for this compound are not readily found in the public domain.[1]
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | [2][3] |
| Molecular Weight | 200.27 - 200.28 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3][5] |
| Boiling Point | 170 °C @ 30 mmHg 245 - 247 °C @ 760 mmHg | [2][3] |
| Flash Point | 98.33 °C (209.00 °F) (Closed Cup) | [1][3] |
| Density | 0.95 g/cm³ | [2] |
| Refractive Index | 1.4370 - 1.4410 | [2] |
| Vapor Pressure | 0.028 mmHg @ 25.00 °C (estimated) | [3] |
| logP (o/w) | 2.915 (estimated) | [2][3] |
| Purity | >95.0% (GC) | [5] |
Hazard Identification and Classification
There is conflicting information regarding the GHS classification of this compound. While some sources indicate no classification, others provide specific hazard statements.[1][2] The more conservative classification, indicating potential hazards, is presented below. Researchers should handle this chemical with the assumption that it may be hazardous.
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
Toxicological Information
Detailed toxicological data for this compound is largely unavailable in the public domain.
-
Oral/Parenteral Toxicity: Not determined.[1]
-
Dermal Toxicity: Not determined.[1]
-
Inhalation Toxicity: Not determined.[1]
Due to the lack of specific data, it is prudent to handle this substance with care, using appropriate personal protective equipment (PPE) to minimize exposure.
Experimental Protocols
A thorough search of publicly available literature and safety data sheets did not yield specific experimental protocols for the safety testing of this compound. The provided hazard classifications are likely based on data from similar chemical structures or computational models.
First-Aid Measures
Based on the potential for skin and eye irritation, the following first-aid measures are recommended.
Handling and Storage
Standard safe laboratory practices should be followed when handling this compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a chemical for which comprehensive safety data is not widely available. The existing information suggests that it should be treated as a substance that can cause skin and serious eye irritation. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment, to minimize any potential risk. Further toxicological studies are required to fully characterize the safety profile of this compound.
References
Navigating the Thermal Landscape of Heptyl Acetoacetate: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of heptyl acetoacetate. While direct, in-depth experimental studies on the thermal behavior of this compound are not extensively available in publicly accessible literature, this document synthesizes established principles of thermal analysis and decomposition mechanisms of analogous ester compounds. The information herein serves as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the methodologies and expected chemical behavior pertinent to the study of this compound.
Physicochemical Properties and Thermal Stability Overview
This compound is an organic compound with the molecular formula C₁₁H₂₀O₃.[1][2] Understanding its fundamental physicochemical properties is crucial for predicting its behavior under thermal stress. While specific decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are not readily found in the literature, related compounds offer comparative insights. For instance, ethyl acetoacetate is known to boil with slight decomposition at 180.4 °C.[3] This suggests that this compound, with its higher molecular weight, would likely exhibit a higher boiling point but may also be susceptible to decomposition at elevated temperatures.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Ethyl Acetoacetate (for comparison) |
| Molecular Formula | C₁₁H₂₀O₃[1][2] | C₆H₁₀O₃ |
| Molecular Weight | 200.28 g/mol [1][2] | 130.14 g/mol |
| Boiling Point | 245.00 to 247.00 °C @ 760.00 mm Hg[1] | 180.4 °C (with slight decomposition)[3] |
| Flash Point | 98.33 °C (209.00 °F) TCC[1][4] | 184 °F TCC[5] |
| Appearance | Colorless to Almost colorless clear liquid | Colorless liquid |
| Solubility | Soluble in alcohol; water, 520.3 mg/L @ 25 °C (est)[1][4] | Water: 125 g/l (at 16 °C)[5] |
Hypothetical Thermal Decomposition Pathways
The thermal decomposition of β-keto esters like this compound can proceed through several potential pathways. The most common mechanism for esters involves a β-hydrogen transfer rearrangement, leading to the formation of an alkene and a carboxylic acid. In the case of acetoacetates, decarboxylation is also a highly probable event due to the instability of the β-keto acid intermediate.
One plausible decomposition pathway involves the cleavage of the ester bond, followed by subsequent reactions of the resulting fragments. Another possibility is the decarboxylation of the acetoacetate moiety to form a ketone.
Caption: Hypothetical decomposition pathways for this compound.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition kinetics of this compound, a series of well-defined experiments would be necessary. The following protocols are based on standard methods for the thermal analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[6]
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).[6]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting data (mass vs. temperature) is plotted to create a TGA curve. The first derivative of this curve (DTG) is also plotted to identify the temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and the enthalpy changes associated with these events.
Methodology:
-
A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.
-
Endothermic events (like melting and boiling) and exothermic events (like decomposition) are identified as peaks in the DSC thermogram.
Kinetic Analysis of Decomposition
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the thermal decomposition reaction.
Methodology:
-
A series of TGA experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min) as described in section 3.1.
-
The resulting TGA data is analyzed using isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa (FWO) methods.[7][8][9]
-
The Kissinger method involves plotting ln(β/Tₚ²) versus 1/Tₚ, where β is the heating rate and Tₚ is the peak temperature from the DTG curve. The activation energy can be calculated from the slope of the resulting line.
-
The FWO method involves plotting log(β) versus 1/T for a given conversion level (α). The activation energy can be determined from the slope of the resulting isoconversional lines.
Caption: Workflow for the comprehensive thermal analysis of this compound.
Identification of Decomposition Products
To fully understand the decomposition mechanism, the products formed during the thermal degradation of this compound must be identified. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.
Experimental Protocol for Py-GC-MS:
-
A small amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.
-
The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere.
-
The volatile decomposition products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
By conducting pyrolysis at different temperatures, the evolution of decomposition products as a function of temperature can be studied, providing further insight into the reaction mechanism.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is sparse, this guide provides a robust framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, coupled with kinetic analysis and product identification via Py-GC-MS, a comprehensive understanding of its thermal behavior can be achieved. The methodologies and hypothetical pathways presented here serve as a valuable starting point for researchers and professionals engaged in the study and application of this compound, particularly in fields where thermal stability is a critical parameter. Further experimental work is essential to fully elucidate the specific decomposition kinetics and mechanisms of this compound.
References
- 1. This compound [flavscents.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 4. This compound, 42598-96-9 [thegoodscentscompany.com]
- 5. synerzine.com [synerzine.com]
- 6. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Nonanone via Acetoacetic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-nonanone using heptyl acetoacetate through the acetoacetic ester synthesis. This method is a classic and versatile approach for the formation of α-substituted ketones.
Introduction
The acetoacetic ester synthesis is a powerful synthetic tool for the preparation of methyl ketones with one or two alkyl groups on the α-carbon.[1][2] The synthesis involves the alkylation of an acetoacetic ester, such as this compound, followed by hydrolysis and decarboxylation.[3][4][5][6] The resulting ketone, 2-nonanone in this case, has applications as a flavoring agent, a fragrance component, and exhibits potential as an antifungal agent, making it a molecule of interest in various fields, including drug development.[7][8]
Applications in Research and Drug Development
2-Nonanone, also known as methyl heptyl ketone, is a naturally occurring compound found in various plants and foods.[9] It has been identified as a secondary metabolite and is associated with several biological activities.
-
Antifungal Activity: 2-Nonanone has demonstrated notable antifungal properties.[7] Research indicates that it can inhibit mycelial growth and spore germination in pathogenic fungi.[10] This suggests its potential as a lead compound for the development of novel antifungal agents. The proposed mechanism of action for similar ketones involves the disruption of cell membrane integrity and the induction of oxidative stress, potentially through interference with key signaling pathways such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for fungal stress adaptation.[11][12]
-
Biomarker Potential: Studies have associated 2-nonanone with certain diseases, including nonalcoholic fatty liver disease, ulcerative colitis, and Crohn's disease, suggesting its potential as a biomarker for these conditions.[9]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product, 2-nonanone.
Table 1: Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.021 | 180-181 |
| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 1.139 | 179-180 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.868 | Decomposes |
| 2-Nonanone | C₉H₁₈O | 142.24 | 0.826 | 195 |
Table 2: Spectroscopic Data for 2-Nonanone
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 2.42 (t, 2H), 2.13 (s, 3H), 1.55 (quint, 2H), 1.28 (m, 8H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 209.2, 43.8, 31.7, 29.8, 29.0, 23.8, 22.5, 14.0 |
| Mass Spectrometry (EI) | m/z (%): 58 (100), 43 (80), 71 (30), 85 (20), 142 (15) |
Experimental Protocols
The following protocol is adapted from a reliable procedure for a similar acetoacetic ester synthesis and is tailored for the preparation of 2-nonanone.
Protocol 1: Synthesis of 2-Nonanone from Ethyl Acetoacetate and 1-Bromoheptane
This protocol outlines the alkylation of ethyl acetoacetate with 1-bromoheptane, followed by hydrolysis and decarboxylation to yield 2-nonanone.
Materials:
-
Ethyl acetoacetate
-
1-Bromoheptane
-
Sodium ethoxide
-
Absolute ethanol
-
5% Sodium hydroxide solution
-
50% Sulfuric acid
-
Saturated calcium chloride solution
-
Anhydrous calcium chloride
-
Dichloromethane (for extraction)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
Step 1: Alkylation of Ethyl Acetoacetate
-
In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 mol) in absolute ethanol (200 mL).
-
To the stirred solution, add ethyl acetoacetate (1.0 mol) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add 1-bromoheptane (1.0 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis and Decarboxylation
-
To the crude ethyl heptylacetoacetate from Step 1, add a 5% aqueous solution of sodium hydroxide (2.5 mol). Stir the mixture at room temperature for 4 hours to saponify the ester.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Acidify the aqueous layer by slowly adding 50% sulfuric acid until the evolution of carbon dioxide ceases.
-
Gently heat the acidified solution to boiling and distill about one-third to one-half of the volume. This process drives the decarboxylation.
Step 3: Isolation and Purification of 2-Nonanone
-
Extract the distillate with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated calcium chloride solution to remove any remaining ethanol.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude 2-nonanone by fractional distillation. Collect the fraction boiling at approximately 195 °C.
Expected Yield: A patent for a similar synthesis reports a yield of up to 95%.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-nonanone.
Proposed Antifungal Signaling Pathway Interference
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101792379B - Method for preparing 2-nonanone - Google Patents [patents.google.com]
- 3. Show how you would use the acetoacetic ester synthesis to make th... | Study Prep in Pearson+ [pearson.com]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. 2-ノナノン ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound 2-Nonanone (FDB003308) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Long-Chain Ketones via Alkylation of Heptyl Acetoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acetoacetic ester synthesis is a robust and versatile method for the preparation of α-substituted methyl ketones.[1][2] This application note details the synthesis of long-chain ketones using heptyl acetoacetate as the starting material. This process involves the alkylation of the α-carbon of this compound, followed by hydrolysis and decarboxylation to yield the target ketone.[1][3] This synthetic route is highly valuable for creating ketones with specific long-chain alkyl groups, which are important intermediates in the synthesis of pharmaceuticals, flavors, and fragrances. The ester group in the starting material serves to increase the acidity of the α-hydrogens, facilitating enolate formation under relatively mild conditions with a suitable base.[4]
Reaction Principle
The synthesis proceeds through three key stages:
-
Enolate Formation: The α-hydrogen, situated between the two carbonyl groups of this compound, is acidic. Treatment with a strong base, such as sodium heptoxide or sodium ethoxide, readily deprotonates this carbon to form a resonance-stabilized enolate.[5]
-
Alkylation: The resulting enolate acts as a potent nucleophile, attacking a primary or secondary alkyl halide in an SN2 reaction. This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon.[6]
-
Hydrolysis and Decarboxylation: The alkylated this compound intermediate is then hydrolyzed, typically under acidic conditions with heat. This process cleaves the ester to form a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final long-chain methyl ketone.[3][7]
Reaction Mechanism Diagram
The following diagram illustrates the stepwise mechanism for the synthesis of a long-chain ketone from this compound.
Caption: General reaction mechanism for the acetoacetic ester synthesis.
Experimental Protocol: Synthesis of 2-Decanone
This protocol describes the synthesis of 2-decanone via the alkylation of this compound with 1-bromopropane.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1-Bromopropane
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Enolate Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature. The mixture is then heated to reflux for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture to room temperature. Add 1-bromopropane (1.1 eq) dropwise via the dropping funnel. After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into cold water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude alkylated this compound.
-
Hydrolysis and Decarboxylation: To the crude product, add an excess of 5% aqueous HCl. Heat the mixture to reflux for 4-6 hours until CO₂ evolution ceases.
-
Purification: Cool the mixture to room temperature. Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-decanone can be further purified by vacuum distillation.
Data Presentation
The following table summarizes the synthesis of various long-chain ketones using this methodology, showcasing its versatility.
| Alkyl Halide (R-X) | Target Ketone | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-Bromopropane | 2-Decanone | C₁₀H₂₀O | 156.27 | 75-85 |
| 1-Bromopentane | 2-Dodecanone | C₁₂H₂₄O | 184.32 | 70-80 |
| 1-Bromoheptane | 2-Tetradecanone | C₁₄H₂₈O | 212.38 | 68-78 |
| 1-Bromononane | 2-Hexadecanone | C₁₆H₃₂O | 240.43 | 65-75 |
Experimental Workflow Diagram
This diagram outlines the major steps involved in the laboratory procedure.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The acetoacetic ester synthesis using this compound provides an effective and straightforward method for producing a variety of long-chain methyl ketones.[5] The three-stage process of enolate formation, alkylation, and subsequent hydrolysis with decarboxylation is a classic C-C bond-forming reaction sequence that offers good yields and high versatility for researchers in organic synthesis and drug development.[8] Careful control of reaction conditions, particularly the choice of base and alkylating agent, is crucial for optimizing product yield and minimizing side reactions like dialkylation.[6]
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Transesterification of Ethyl Acetoacetate to Heptyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transesterification of β-keto esters is a fundamental transformation in organic synthesis, providing access to a diverse range of building blocks for pharmaceuticals, agrochemicals, and specialty materials. This process allows for the conversion of readily available short-chain esters, such as ethyl acetoacetate, into higher-order esters by reaction with corresponding alcohols. Heptyl acetoacetate, the product of transesterification with heptanol, serves as a key intermediate in the synthesis of various organic compounds where the introduction of a seven-carbon chain is desired.
This document provides detailed application notes and experimental protocols for the synthesis of this compound from ethyl acetoacetate. The focus is on efficient, environmentally benign methods, including solvent-free conditions and the use of recyclable catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various catalytic systems for the transesterification of ethyl acetoacetate with primary alcohols, providing a comparative overview of reaction conditions and yields. While not all examples use heptanol specifically, the data for other long-chain primary alcohols are highly indicative of the expected outcomes.
| Catalyst | Alcohol Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Solvent | Reference |
| Boric Acid | Benzyl Alcohol | 10 | 100 | 5 | 95 | Xylene | [1] |
| Boric Acid | 1-Octanol | 10 | 100 | 6 | 92 | Xylene | [1] |
| Silica-Supported Boric Acid | Benzyl Alcohol | 8.3 | 100 | 5 | 95 | Solvent-free | [2] |
| Silica-Supported Boric Acid | 9-Decenol | 8.3 | 100 | 5 | 94 | Solvent-free | [2] |
| CeO2 on hierarchical MFI | n-Amyl Alcohol | - | 70 | 4 | 97 (conversion) | Solvent-free | |
| Methylboronic Acid | Benzyl Alcohol | 5 | Reflux | 5 | 97 | Toluene | [3] |
| None (Molecular Sieves) | Various primary alcohols | - | Reflux | - | High yields | Toluene | [4] |
Chemical Reaction Pathway
The overall chemical transformation is the equilibrium-driven reaction between ethyl acetoacetate and heptanol, catalyzed by an acid or solid catalyst, to produce this compound and ethanol. To drive the reaction to completion, the ethanol byproduct is typically removed.
Caption: Transesterification of ethyl acetoacetate with heptanol.
Experimental Protocols
This section details two effective protocols for the synthesis of this compound. Protocol A utilizes silica-supported boric acid under solvent-free conditions, representing a green and efficient method. Protocol B describes a catalyst-free approach using molecular sieves to drive the reaction.
Protocol A: Silica-Supported Boric Acid Catalyzed Solvent-Free Synthesis
This protocol is adapted from methodologies demonstrating high efficiency for the transesterification of β-keto esters with long-chain alcohols under solvent-free conditions.[2]
Materials:
-
Ethyl acetoacetate (EAA)
-
Heptanol
-
Silica-supported boric acid (SiO₂–H₃BO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 eq), heptanol (1.1 eq), and silica-supported boric acid (approximately 50-100 mg per 1 mmol of EAA).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-7 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Catalyst Removal: Dilute the cooled mixture with diethyl ether or ethyl acetate and filter to remove the solid silica-supported boric acid catalyst. Wash the recovered catalyst with the same solvent. The catalyst can be dried and reused.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and any excess heptanol.
-
Final Product: The resulting crude this compound is often of high purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient can be performed.
Protocol B: Catalyst-Free Transesterification Using Molecular Sieves
This protocol is based on the principle of driving the transesterification equilibrium by removing the ethanol byproduct using molecular sieves.[4]
Materials:
-
Ethyl acetoacetate (EAA)
-
Heptanol
-
Activated 4 Å molecular sieves
-
Toluene (or solvent-free)
-
Round-bottom flask
-
Soxhlet extractor (optional, for continuous water/ethanol removal) or Dean-Stark trap
-
Heating mantle with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (1.0 eq) and heptanol (1.2 eq). If using a solvent, add toluene.
-
Addition of Molecular Sieves: Add activated 4 Å molecular sieves (a significant portion of the reaction volume) to the flask. Alternatively, place the molecular sieves in the thimble of a Soxhlet extractor fitted between the flask and the condenser.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The ethanol produced during the reaction will be adsorbed by the molecular sieves, driving the equilibrium towards the formation of this compound.
-
Monitoring the Reaction: Monitor the reaction progress via TLC or GC. Reaction times may be longer compared to catalyzed methods.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Separation: Filter the mixture to remove the molecular sieves. Wash the sieves with a small amount of toluene or ethyl acetate.
-
Purification: Combine the filtrate and washings. Remove the solvent and excess heptanol by distillation or under reduced pressure with a rotary evaporator to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Heptyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl acetoacetate is a valuable β-keto ester with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Traditional chemical synthesis routes often involve harsh conditions and the generation of hazardous waste. Enzymatic synthesis, employing lipases, presents a green and highly selective alternative. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification and transesterification reactions under mild conditions.[1][2] This approach offers high chemo-, regio-, and enantioselectivity, often with improved product purity and reduced environmental impact.[3]
This document provides a detailed protocol for the synthesis of this compound via transesterification of ethyl acetoacetate with heptanol, catalyzed by an immobilized lipase. The use of an immobilized enzyme, such as Novozym® 435 (Candida antarctica lipase B immobilized on an acrylic resin), is particularly advantageous as it simplifies catalyst recovery and reuse, thereby improving the economic feasibility of the process.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the lipase-catalyzed synthesis of this compound. This data is compiled from studies on similar lipase-catalyzed ester syntheses.
Table 1: Lipase Screening for Acetoacetate Ester Synthesis
| Lipase Source | Immobilization Support | Relative Activity (%) | Reference(s) |
| Candida antarctica lipase B (Novozym® 435) | Acrylic Resin | 100 | [4][5][6] |
| Rhizomucor miehei lipase (Lipozyme RM IM) | Anionic Resin | ~75 | [4] |
| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Granulated Silica | ~60 | [4] |
Table 2: Optimization of Reaction Parameters for this compound Synthesis
| Parameter | Range Tested | Optimal Value | Effect on Yield | Reference(s) |
| Temperature (°C) | 30 - 70 | 40 - 50 | Yield generally increases with temperature up to an optimum, beyond which enzyme denaturation can occur. | [3][4] |
| Substrate Molar Ratio (Heptanol:Ethyl Acetoacetate) | 1:1 - 1:5 | 1:2 | An excess of the acyl acceptor (ethyl acetoacetate) can shift the equilibrium towards product formation. | [7] |
| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 | Higher enzyme loading increases the reaction rate but also the cost. | [4] |
| Reaction Time (hours) | 1 - 48 | 12 - 24 | Yield increases with time until equilibrium is reached. | [8] |
| Agitation Speed (rpm) | 100 - 250 | 200 | Sufficient mixing is crucial to overcome mass transfer limitations. | [9] |
Experimental Protocols
Materials and Reagents
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Ethyl acetoacetate (≥99%)
-
n-Heptanol (≥99%)
-
Anhydrous solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (3Å, activated)
-
Ethanol (for titration)
-
Phenolphthalein indicator
-
Sodium hydroxide (NaOH) solution (0.1 M, standardized)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Protocol for Lipase-Catalyzed Synthesis of this compound
-
Reactant Preparation: In a screw-capped flask (e.g., 50 mL), combine n-heptanol and ethyl acetoacetate in a 1:2 molar ratio. For a 10 mmol scale reaction, this corresponds to 1.16 g of n-heptanol and 2.60 g of ethyl acetoacetate.
-
Enzyme Addition: Add Novozym® 435 at a concentration of 5% (w/w) of the total substrate weight. For the example above, this would be (1.16 g + 2.60 g) * 0.05 = 0.188 g of immobilized lipase.
-
Water Removal: Add activated molecular sieves (approximately 10% of the total reaction volume) to the mixture. This is crucial for removing the ethanol by-product and shifting the reaction equilibrium towards the formation of this compound.
-
Reaction Incubation: Place the flask in a thermostatted shaker incubator. Set the temperature to 45°C and the agitation speed to 200 rpm.
-
Reaction Monitoring: The progress of the transesterification can be monitored by Gas Chromatography (GC) or by titrating the remaining ethyl acetoacetate.
-
GC Analysis: Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture at regular intervals. Dilute the aliquot with a suitable solvent (e.g., hexane) and analyze by GC to determine the conversion of heptanol and the formation of this compound.
-
-
Reaction Termination and Enzyme Recovery: After the desired conversion is reached (typically 12-24 hours), stop the reaction. Allow the immobilized enzyme and molecular sieves to settle. Decant the supernatant containing the product. The immobilized lipase can be washed with fresh solvent (e.g., hexane), dried under vacuum, and stored for reuse.
-
Product Purification: The crude product in the supernatant can be purified by vacuum distillation or silica gel column chromatography using a hexane:ethyl acetate gradient to remove unreacted starting materials and any by-products.
-
Characterization: The purified this compound should be characterized by ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy to confirm its structure and purity.
Visualizations
Caption: Reaction scheme for the lipase-catalyzed transesterification.
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Heptyl Acetoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl acetoacetate is a versatile β-ketoester that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, combining a ketone and an ester, allows for participation in various condensation reactions to form pyridines, pyrimidines, coumarins, and pyrazoles. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active molecules. The presence of the heptyl ester moiety can modulate the lipophilicity of the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic properties.
While the reactivity of this compound is analogous to more commonly used short-chain alkyl acetoacetates, such as ethyl and methyl acetoacetate, specific experimental data for its use is not extensively documented in the literature. The following application notes and protocols are based on well-established synthetic methods for analogous β-ketoesters. Researchers should consider these as starting points and may need to optimize reaction conditions to achieve desired outcomes with this compound. Potential considerations for optimization include adjustments to reaction time, temperature, and solvent systems to accommodate the increased steric bulk and different solubility profile of the heptyl group.
I. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2][3][4][5] These products are notable for their application as calcium channel blockers.[2]
General Reaction Scheme
Caption: Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.0 equiv.), an aldehyde (1.0 equiv.), and a nitrogen source such as ammonium acetate (1.1 equiv.).
-
Solvent Addition: Add a suitable solvent, typically ethanol or methanol.
-
Reaction Conditions: Heat the mixture to reflux (e.g., ~80°C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) in an appropriate solvent.
Quantitative Data (Representative Examples with Ethyl Acetoacetate)
| Aldehyde (R-CHO) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-TSA | Aqueous Micelles (SDS) | - | 96 | [2] |
| 4-Chlorobenzaldehyde | None | Ethanol | 4 | 92 | [2] |
| 4-Nitrobenzaldehyde | None | Ethanol | 3 | 95 | [2] |
Note: Yields are based on reactions with ethyl acetoacetate and may vary for this compound.
II. Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[6][7][8] These compounds are of significant interest in the pharmaceutical industry.[7]
General Reaction Scheme
Caption: Biginelli Reaction for DHPM Synthesis.
Experimental Protocol (Generalized)
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv.), this compound (1.0 equiv.), and urea or thiourea (1.5 equiv.).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Zn(OTf)₂). The reaction can often be run under solvent-free conditions or in a solvent like ethanol or acetonitrile.[6]
-
Reaction Conditions: Heat the mixture with stirring. Temperatures typically range from 80°C to reflux, depending on the solvent. Monitor the reaction by TLC.
-
Workup: After cooling, the reaction mixture is typically poured into crushed ice or cold water. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with cold water and a suitable organic solvent (e.g., cold ethanol) and can be further purified by recrystallization.
Quantitative Data (Representative Examples with Ethyl Acetoacetate)
| Aldehyde (R-CHO) | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | HCl | Refluxing Ethanol | 18 | ~40 | [9] |
| 4-Methoxybenzaldehyde | Zn(OTf)₂ | Refluxing MeCN | 2 | 73 | [6] |
| 3-Nitrobenzaldehyde | Yb(OTf)₃ | THF, 25°C | 4 | 96 | [9] |
Note: Yields are based on reactions with ethyl acetoacetate and may vary for this compound.
III. Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[10][11] Coumarins are a large class of natural products with diverse biological activities.
General Reaction Scheme
Caption: Pechmann Condensation for Coumarin Synthesis.
Experimental Protocol (Generalized)
-
Reaction Setup: To a flask containing the phenol (1.0 equiv.), add this compound (1.0 equiv.).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15) with cooling.[12] The amount and type of catalyst can vary significantly.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated, depending on the reactivity of the phenol. Highly activated phenols like resorcinol react under milder conditions.[10] Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into ice water. The precipitated coumarin is collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization from ethanol or another suitable solvent.
Quantitative Data (Representative Examples with Ethyl Acetoacetate)
| Phenol | Catalyst | Conditions | Time | Yield (%) | Reference |
| Resorcinol | Amberlyst-15 | 100°C, MW | 20 min | 97 | [12] |
| Phenol | Amberlyst-15 | 130°C, MW | 20 min | 43 | [12] |
| m-Cresol | H₂SO₄ | Room Temp | 24 h | 75 | [13] |
Note: Yields are based on reactions with ethyl acetoacetate and may vary for this compound. The presence of the long heptyl chain may require more forcing conditions or longer reaction times.
IV. Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound, such as this compound, to form a pyrazole or pyrazolone.[14][15][16][17] Pyrazoles are a common scaffold in pharmaceuticals.
General Reaction Scheme
Caption: Knorr Synthesis of Pyrazolones.
Experimental Protocol (Generalized)
-
Reaction Setup: In a suitable flask, dissolve this compound (1.0 equiv.) in a solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add the hydrazine or hydrazine derivative (e.g., phenylhydrazine) (1.0 equiv.) to the solution. A catalytic amount of acid (e.g., acetic acid) may be beneficial.[15]
-
Reaction Conditions: The reaction is often exothermic and may proceed at room temperature or require gentle heating to reflux. Monitor the reaction by TLC.
-
Workup: Upon completion, the reaction mixture is cooled. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is taken up in a suitable solvent for purification.
-
Purification: The crude product can be purified by recrystallization from a solvent like ethanol.
Quantitative Data (Representative Examples with other Acetoacetates)
| β-Ketoester | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100°C, 1 h | 79 | [14][15] |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Reflux | High | [16] |
Conclusion
This compound is a valuable precursor for the synthesis of various heterocyclic systems that are important in drug discovery and development. The protocols provided herein for the Hantzsch, Biginelli, Pechmann, and Knorr syntheses are generalized from well-established procedures using other alkyl acetoacetates. Researchers using this compound should anticipate the need for optimization, particularly concerning reaction times, temperatures, and purification methods, due to the influence of the long alkyl chain on the reagent's physical and chemical properties. These notes provide a solid foundation for the exploration of this compound in the construction of novel heterocyclic libraries.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. sennosbiotech.com [sennosbiotech.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. iiste.org [iiste.org]
- 13. ias.ac.in [ias.ac.in]
- 14. youtube.com [youtube.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
Application of Heptyl Acetoacetate in Natural Product Synthesis: A Methodological Overview
Introduction
Heptyl acetoacetate, a β-keto ester, is a versatile building block in organic synthesis, offering a strategic entry point for the construction of complex molecular architectures inherent in many natural products. Its utility stems from the acidic α-hydrogen flanked by two carbonyl groups, which allows for facile formation of a stabilized enolate. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, most notably the acetoacetic ester synthesis, to introduce alkyl or acyl groups. Subsequent hydrolysis and decarboxylation of the β-keto ester moiety efficiently yield substituted ketones, which are common structural motifs in a wide array of bioactive natural products, including terpenoids, alkaloids, and polyketides.
While direct applications of this compound in documented total syntheses are not extensively reported, its reactivity is analogous to the more commonly used ethyl and methyl acetoacetates. Therefore, established synthetic routes employing these shorter-chain esters can be readily adapted for this compound, providing a pathway to novel analogs or serving as a key intermediate in the synthesis of target natural products. This document outlines the principles and provides exemplary protocols for the application of this compound in the synthesis of natural product precursors.
Key Reactions and Principles
The cornerstone of this compound's application in natural product synthesis is the acetoacetic ester synthesis . This sequence typically involves three key steps:
-
Deprotonation: Treatment of this compound with a suitable base (e.g., sodium heptoxide in heptanol, or other alkoxides) generates a resonance-stabilized enolate. The choice of base is crucial to avoid transesterification.[1]
-
Alkylation or Acylation: The enolate is then reacted with an electrophile, such as an alkyl halide or an acyl chloride, to form a new carbon-carbon bond at the α-position.[1][2]
-
Hydrolysis and Decarboxylation: The resulting substituted this compound is subjected to acidic or basic hydrolysis to cleave the ester, followed by heating to promote decarboxylation of the intermediate β-keto acid, yielding a ketone.[1]
This sequence allows for the synthesis of a wide range of mono- and di-substituted methyl ketones, which can be further elaborated to construct the carbon skeleton of complex natural products.
Exemplary Application: Synthesis of a Key Intermediate for Pheromones and Other Natural Products
A relevant example illustrating the utility of the acetoacetic ester synthesis is the preparation of substituted keto-acids, which are precursors to various natural products, including certain insect pheromones. The synthesis of 2-methyl-5-oxohexanoic acid provides a clear template for how this compound can be employed.[3][4] By adapting this procedure, we can outline the synthesis of a heptyl ester analog, a valuable intermediate for further synthetic transformations.
Table 1: Reagents and Conditions for the Synthesis of Heptyl 2-acetyl-2-methyl-5-oxohexanoate
| Step | Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Methylation | This compound | Iodomethane | Sodium heptoxide | Heptanol | Reflux | 2-4 | ~85-90 (estimated) |
| 2. Michael Addition | Heptyl 2-methylacetoacetate | Methyl vinyl ketone | Potassium tert-butoxide | tert-Butanol | 25 | 12 | ~75-80 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of Heptyl 2-methylacetoacetate (Alkylation)
This protocol describes the mono-alkylation of this compound.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous heptanol
-
Iodomethane
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium heptoxide by cautiously adding sodium metal (1.0 eq) to anhydrous heptanol under an inert atmosphere.
-
To the sodium heptoxide solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 30 minutes to ensure complete formation of the enolate.
-
Cool the mixture to room temperature and add iodomethane (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the heptanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude heptyl 2-methylacetoacetate, which can be purified by vacuum distillation.
Protocol 2: Synthesis of Heptyl 2-acetyl-2-methyl-5-oxohexanoate (Michael Addition)
This protocol outlines the addition of the substituted acetoacetate to an α,β-unsaturated ketone.
Materials:
-
Heptyl 2-methylacetoacetate
-
Methyl vinyl ketone
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve heptyl 2-methylacetoacetate (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl vinyl ketone (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis and Decarboxylation to yield 2-Methyl-5-oxohexanoic acid
This final step converts the β-keto ester to the target ketone.
Materials:
-
Heptyl 2-acetyl-2-methyl-5-oxohexanoate
-
10% aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To the purified heptyl 2-acetyl-2-methyl-5-oxohexanoate (1.0 eq), add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 4 hours to facilitate saponification.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~2.
-
Gently heat the acidified mixture to approximately 100 °C to induce decarboxylation, which is observed by the evolution of carbon dioxide.
-
After cooling, extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2-methyl-5-oxohexanoic acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the acetoacetic ester synthesis and its application in the synthesis of a natural product precursor.
Caption: General workflow of the acetoacetic ester synthesis.
Caption: Application in the synthesis of a natural product precursor.
Conclusion
This compound serves as a potent and adaptable reagent in the synthesis of natural products and their analogs. The acetoacetic ester synthesis provides a reliable and high-yielding method for the formation of ketones, which are central to the structure of many biologically active molecules. The protocols and schemes presented herein, adapted from established procedures, offer a practical guide for researchers and scientists in drug development to harness the synthetic potential of this compound in their synthetic endeavors. The ability to introduce a heptyl ester moiety may also offer advantages in terms of solubility and subsequent selective transformations, further expanding the synthetic chemist's toolbox.
References
Application Notes and Protocols: Heptyl Acetoacetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of heptyl acetoacetate as a versatile building block in the synthesis of key pharmaceutical intermediates. While direct literature precedents for this compound are limited, its chemical reactivity is analogous to the widely used ethyl and methyl acetoacetates. The protocols outlined below are adapted from established synthetic methodologies for these shorter-chain esters, providing a strong foundation for the exploration of this compound in drug discovery and development. The longer heptyl chain offers a strategic modification to influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Hantzsch Dihydropyridine Synthesis: Precursors for Calcium Channel Blockers
The Hantzsch pyridine synthesis is a robust one-pot, multi-component reaction used to generate dihydropyridine scaffolds.[1] These structures are central to a class of drugs known as calcium channel blockers, which are widely used to treat hypertension and other cardiovascular disorders.[2][3][4] The use of this compound in this synthesis would lead to dihydropyridines with a heptyl ester functionality, potentially enhancing their membrane permeability and altering their metabolic profile.
Experimental Protocol: Synthesis of a Heptyl-Substituted Dihydropyridine Intermediate
This protocol describes the synthesis of a 1,4-dihydropyridine derivative using this compound, an aromatic aldehyde, and a nitrogen source.
Table 1: Reagents and Reaction Conditions for Hantzsch Dihydropyridine Synthesis
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| This compound | 2.0 | 200.28 | 4.01 g |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g |
| Ammonium Acetate | 1.1 | 77.08 | 0.85 g |
| Ethanol | - | - | 20 mL |
| Reaction Time | - | - | 12 hours |
| Temperature | - | - | Reflux (approx. 78 °C) |
| Hypothetical Yield | - | - | 75-85% |
Methodology:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.1 eq) in ethanol (20 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion (typically after 12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyridine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a three-component condensation that yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[5] These heterocyclic cores are present in a wide array of pharmacologically active molecules, including antiviral, antibacterial, and antihypertensive agents.[6][7] Employing this compound in the Biginelli reaction introduces a lipophilic heptyl ester group, which can be a key determinant for the biological activity and pharmacokinetic properties of the resulting compounds.
Experimental Protocol: Synthesis of a Heptyl-Substituted Dihydropyrimidinone
This protocol outlines the acid-catalyzed condensation of this compound, an aldehyde, and urea.
Table 2: Reagents and Reaction Conditions for Biginelli Reaction
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 200.28 | 2.00 g |
| 4-Chlorobenzaldehyde | 1.0 | 140.57 | 1.41 g |
| Urea | 1.5 | 60.06 | 0.90 g |
| Ethanol | - | - | 15 mL |
| Concentrated HCl | Catalytic | - | 0.2 mL |
| Reaction Time | - | - | 18 hours |
| Temperature | - | - | Reflux (approx. 78 °C) |
| Hypothetical Yield | - | - | 65-75% |
Methodology:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol (15 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.2 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 18 hours.
-
Monitor the reaction by TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure dihydropyrimidinone.
-
Confirm the structure of the product by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. sennosbiotech.com [sennosbiotech.com]
- 7. jsynthchem.com [jsynthchem.com]
Application Note: Analysis of Heptyl Acetoacetate Synthesis via Transesterification using GC-MS
Abstract
This application note details a comprehensive methodology for the synthesis and subsequent analysis of heptyl acetoacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a valuable β-keto ester, is synthesized through the transesterification of ethyl acetoacetate with heptanol. This document provides a robust protocol for monitoring the reaction progress, quantifying the product yield, and identifying potential byproducts. The described methods are particularly relevant for researchers in organic synthesis, process development, and quality control within the pharmaceutical and chemical industries.
Introduction
β-keto esters are important intermediates in organic synthesis due to their versatile reactivity. The transesterification of readily available β-keto esters, such as ethyl acetoacetate, is a common and efficient method for the preparation of other esters.[1][2][3] This process typically involves reacting the starting ester with an alcohol in the presence of a catalyst.[1][2] Monitoring the progress of such reactions is crucial for optimizing reaction conditions and ensuring high product purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] Its high sensitivity and specificity make it an ideal tool for analyzing complex reaction mixtures, allowing for the accurate determination of reactants, products, and impurities.[5] This application note provides a detailed protocol for the GC-MS analysis of the transesterification reaction between ethyl acetoacetate and heptanol to produce this compound.
Experimental Protocols
I. Synthesis of this compound via Transesterification
This protocol describes the synthesis of this compound using boric acid as an environmentally benign catalyst.[2]
Materials:
-
Ethyl acetoacetate (Reagent Grade, ≥99%)
-
Heptanol (Reagent Grade, ≥98%)
-
Boric Acid (H₃BO₃) (ACS Grade)
-
Toluene (Anhydrous, ≥99.8%)
-
Sodium Sulfate (Anhydrous)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add ethyl acetoacetate (10 mmol, 1.30 g), heptanol (12 mmol, 1.40 g), boric acid (0.5 mmol, 0.031 g), and toluene (20 mL).
-
Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) with continuous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) for GC-MS analysis.
-
Upon completion of the reaction (as determined by GC-MS), allow the mixture to cool to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
II. GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD).
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column[4] |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio: 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
| Solvent Delay | 3 minutes |
Sample Preparation for GC-MS Analysis:
-
Withdraw approximately 0.1 mL of the reaction mixture using a syringe.
-
Quench the reaction by diluting the aliquot in 1 mL of dichloromethane.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter.
-
Transfer the sample to a GC vial for analysis.
Data Presentation
The quantitative data obtained from the GC-MS analysis can be summarized in the following tables. Peak areas can be used to determine the relative percentages of the components and to calculate the conversion of reactants and the yield of the product.
Table 1: Retention Times and Key Mass Fragments of Reaction Components
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Ethyl Acetoacetate | e.g., 8.5 | 43, 88, 130 |
| Heptanol | e.g., 9.2 | 43, 56, 70, 98 |
| This compound | e.g., 14.8 | 43, 115, 142, 200 |
| Toluene (Solvent) | e.g., 4.1 | 91, 92 |
(Note: Retention times are estimates and will vary depending on the specific instrument and conditions.)
Table 2: Quantitative Analysis of the Reaction Mixture Over Time
| Time (hours) | Ethyl Acetoacetate (% Area) | Heptanol (% Area) | This compound (% Area) | Other Byproducts (% Area) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| ... |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Caption: Logical relationship of the GC-MS data analysis process.
Conclusion
The protocols outlined in this application note provide a reliable framework for the synthesis and GC-MS analysis of this compound from the transesterification of ethyl acetoacetate and heptanol. The detailed experimental conditions and GC-MS parameters will enable researchers to effectively monitor reaction kinetics, determine product purity, and quantify yields. This methodology can be adapted for the analysis of other transesterification reactions, making it a valuable tool for chemists in various fields of research and development.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Application Notes & Protocols for the Purification of Heptyl Acetoacetate by High-Performance Liquid Chromatography (HPLC)
Introduction
Heptyl acetoacetate is a β-keto ester used in various chemical syntheses. Its purity is crucial for subsequent reactions to ensure high yields and prevent the formation of unwanted side products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds. These application notes provide detailed protocols for the purification of this compound using both reversed-phase and normal-phase HPLC, catering to different impurity profiles and laboratory setups. The methods are designed for researchers, scientists, and drug development professionals requiring high-purity this compound.
Potential Impurities
During the synthesis and storage of this compound, several impurities can arise.[1] These may include:
-
Related substances: Byproducts from the synthesis, such as unreacted starting materials or products of side reactions.[1] For instance, in the synthesis of similar esters like ethyl acetoacetate from diketene, impurities such as ethyl 3-ethoxycrotonate can form.[2]
-
Degradation products: Acetoacetate esters can be unstable and may degrade over time, especially if exposed to heat or moisture.[1]
-
Residual solvents: Solvents used in the synthesis or purification process may remain in the final product.[1]
-
Acetic acid: This can be a common impurity in acetoacetate esters.
Understanding the potential impurities is critical for developing a successful HPLC purification method with adequate separation.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a common and versatile technique for the separation of moderately polar to nonpolar compounds.[3][4][5] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[3] Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[6]
Principle
This compound, being an ester with a significant alkyl chain, possesses sufficient hydrophobicity to be retained on a C18 or other reversed-phase column. The separation from more polar impurities (e.g., acetic acid, residual polar solvents) and potentially less or more hydrophobic byproducts can be achieved by optimizing the mobile phase composition.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
-
Column:
-
A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point. For preparative separations, a larger diameter column would be used.
-
-
Mobile Phase:
-
Gradient Elution:
-
A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (column re-equilibration)
-
-
-
Flow Rate:
-
1.0 mL/min for an analytical column.[9]
-
-
Detection:
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition (e.g., 30% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Fraction Collection:
-
For purification, collect the fraction corresponding to the main peak of this compound.
-
Data Presentation
| Parameter | Value | Reference Compound Data (Ethyl Acetoacetate) |
| Column | C18, 250 x 4.6 mm, 5 µm | Newcrom R1, 100 x 3.2 mm, 5 µm[11] |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile | Water / Acetonitrile[11] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[11] |
| Detection Wavelength | 210 nm | 200 nm[11] |
| Retention Time | To be determined | 3.62 min[11] |
| Purity of Collected Fraction | >99% (to be confirmed by re-analysis) | - |
| Recovery | To be determined | - |
Method 2: Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC is an alternative approach that is particularly useful for separating polar compounds.[12] In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar.[12][13] Separation is based on the polarity of the analytes, with more polar compounds being retained longer.[13]
Principle
The keto and ester functional groups of this compound provide sufficient polarity for interaction with a polar stationary phase like silica. This method can be effective in separating it from non-polar impurities.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
-
Column:
-
Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: Hexane or Heptane
-
B: Ethyl acetate or a mixture of hexane and ethanol/isopropanol.[14]
-
-
Gradient Elution:
-
A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 25% B
-
20-25 min: 25% B
-
25.1-30 min: 5% B (column re-equilibration)
-
-
-
Flow Rate:
-
1.0 mL/min for an analytical column.
-
-
Detection:
-
UV detection at 210 nm.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (e.g., 5% ethyl acetate in hexane). Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the main peak of this compound.
-
Data Presentation
| Parameter | Value |
| Column | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethyl Acetate |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | To be determined |
| Purity of Collected Fraction | >99% (to be confirmed by re-analysis) |
| Recovery | To be determined |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Comparison of separation principles in RP-HPLC and NP-HPLC.
References
- 1. veeprho.com [veeprho.com]
- 2. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. ionsource.com [ionsource.com]
- 7. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Heptyl acetate | SIELC Technologies [sielc.com]
- 9. jchr.org [jchr.org]
- 10. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. YAZAWA HPLC COLUMN SCHOOL - Normal-phase and Reversed-phaselity [imtakt.com]
- 14. glsciencesinc.com [glsciencesinc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heptyl Acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of heptyl acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the transesterification of a more readily available β-keto ester, such as ethyl acetoacetate, with n-heptanol. This reaction is typically catalyzed by an acid, a base, or an enzyme. Direct synthesis via methods like the Claisen condensation is possible but can be lower yielding and more complex to optimize.
Q2: Why is transesterification preferred over other synthesis routes?
A2: Transesterification is often preferred because it starts from commercially available and relatively inexpensive starting materials like ethyl acetoacetate. The reaction conditions are generally mild, and various catalysts can be employed to achieve high selectivity and yield. It avoids the need to handle potentially unstable β-keto acids, which can readily undergo decarboxylation.[1][2]
Q3: What types of catalysts are effective for the transesterification of ethyl acetoacetate with heptanol?
A3: A range of catalysts can be used, including:
-
Lewis and Brønsted acids: Boric acid and silica-supported boric acid are environmentally benign and have shown high efficiency, particularly under solvent-free conditions.[3][4]
-
Heterogeneous catalysts: Ceria-loaded MFI zeolite is effective and can be recycled.
-
Enzymes: Lipases, such as Candida antarctica lipase B (CALB), offer a green chemistry approach with high yields under mild, ambient conditions.[5]
Q4: Is it necessary to remove byproducts during the reaction?
A4: Yes, it is crucial. Transesterification is an equilibrium reaction. The production of ethanol as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[6] Continuous removal of ethanol, for example by using molecular sieves or performing the reaction under vacuum, is a key strategy to drive the reaction to completion.[1][7]
Q5: Can I use a base for the transesterification?
A5: While base-catalyzed transesterification is possible, it can be problematic for β-keto esters. The use of a strong base that does not match the ester's alcohol component (e.g., sodium hydroxide or sodium methoxide with ethyl acetoacetate) can lead to unwanted side reactions like saponification (ester hydrolysis).[8][9] If a base is used, an alkoxide corresponding to the alcohol reactant (i.e., sodium heptoxide) would be a more appropriate choice, though acid-catalyzed or enzymatic methods are generally more straightforward for this specific transformation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Equilibrium not shifted towards products: Ethanol byproduct is inhibiting the forward reaction. 2. Inactive catalyst: The catalyst may have degraded or is not suitable for the reaction. 3. Insufficient temperature: The reaction may be too slow at the current temperature. 4. Presence of water: Water can hydrolyze the ester product, especially under acidic conditions.[6][9] | 1. Add 4Å molecular sieves to the reaction mixture to sequester ethanol.[1][7] Alternatively, perform the reaction under reduced pressure to distill off the ethanol as it forms. 2. Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it has been properly activated (e.g., by heating). Consider switching to a different catalyst system (e.g., from boric acid to a lipase). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC. For solvent-free boric acid catalysis, temperatures around 100°C are often effective.[10] 4. Ensure all reactants and solvents are anhydrous. Dry the n-heptanol and ethyl acetoacetate over a suitable drying agent before use. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time: The reaction has not reached completion. 2. Suboptimal reactant molar ratio: An excess of one reactant may be needed to drive the reaction forward. 3. Poor mixing: For heterogeneous catalysts, inefficient mixing can limit the reaction rate. | 1. Extend the reaction time and monitor the progress periodically using TLC or GC analysis. 2. Increase the molar ratio of n-heptanol relative to ethyl acetoacetate (e.g., 1.5:1 or 2:1). 3. Ensure vigorous stirring throughout the reaction to maintain good contact between the reactants and the catalyst surface. |
| Formation of Side Products | 1. Decomposition at high temperatures: β-keto esters can be thermally unstable. 2. Carroll Rearrangement: This can be an issue with certain substrates, though less common with simple primary alcohols like heptanol.[4] 3. Self-condensation of ethyl acetoacetate: Can occur under certain basic conditions. | 1. Lower the reaction temperature. If using a catalyst that requires high temperatures, consider switching to an enzymatic method that proceeds at ambient temperature.[5] 2. Use milder reaction conditions and a selective catalyst like boric acid, which is known to suppress this rearrangement.[4] 3. Avoid strong bases or ensure anhydrous conditions. Use of acid or enzyme catalysts typically prevents this side reaction. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup: Can occur if aqueous washes are used with solvent-free reaction mixtures. 2. Co-distillation of product and starting material: this compound and n-heptanol may have close boiling points, making purification by distillation challenging. | 1. Dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether or ethyl acetate) before performing an aqueous wash.[3] 2. Use column chromatography for purification instead of distillation. Alternatively, ensure the complete consumption of the limiting reagent by using the other in excess, which can simplify purification. |
Data on Transesterification Yields
The following tables summarize reported yields for the transesterification of ethyl or methyl acetoacetate with various primary alcohols, which can serve as a reference for optimizing this compound synthesis. As a primary alcohol, n-heptanol is expected to perform similarly to n-butanol or benzyl alcohol under these conditions.
Table 1: Boric Acid and Related Catalysts
| Catalyst | Alcohol | Molar Ratio (Ester:Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | Benzyl Alcohol | 1:1.5 | Toluene Reflux | 5 | 97 | [2] |
| Boric Acid | n-Butanol | 1:2 | Toluene Reflux | 5 | 92 | [2] |
| SiO₂–H₃BO₃ | Benzyl Alcohol | 1:1.1 | 100 (solvent-free) | 4.5 | 95 | [10] |
| SiO₂–H₃BO₃ | 9-Decenol | 1:1.1 | 100 (solvent-free) | 5 | 94 | [3] |
Table 2: Heterogeneous and Enzymatic Catalysts
| Catalyst | Alcohol | Molar Ratio (Ester:Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CeO₂ on MFI Zeolite | n-Amyl Alcohol | 1:2 | 70 | 4 | 97 (conversion) | |
| Candida antarctica Lipase B (CALB) | Not specified (general optimization) | 1:2 (ester:acetylacetone) | 35 | 4 | 93 | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Transesterification using Silica-Supported Boric Acid
This protocol is adapted from methodologies demonstrating high efficiency and green chemistry principles.[3][10]
Materials:
-
Ethyl acetoacetate
-
n-Heptanol
-
Silica-supported boric acid (SiO₂–H₃BO₃) catalyst
-
Round-bottom flask
-
Reflux condenser or distillation setup
-
Heating mantle with magnetic stirrer
-
Molecular sieves (4Å, activated)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. To facilitate ethanol removal, a Dean-Stark trap or a short-path distillation head can be used instead of a standard condenser.
-
Reagents: To the flask, add ethyl acetoacetate (1.0 eq), n-heptanol (1.2 eq), and silica-supported boric acid (approx. 5-10 mol%). If not removing ethanol via distillation, add activated 4Å molecular sieves.
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture to remove the solid catalyst. Wash the catalyst with additional solvent.[3]
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.
-
Protocol 2: Enzymatic Synthesis using Candida antarctica Lipase B (CALB)
This protocol is based on green, lipase-catalyzed methods.[5]
Materials:
-
Ethyl acetoacetate
-
n-Heptanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Orbital shaker or stirred reactor
-
Filtration setup
Procedure:
-
Reagents: In a suitable vessel, combine ethyl acetoacetate (1.0 eq), n-heptanol (1.5-2.0 eq), and immobilized CALB (5-10% by weight of the limiting reactant).
-
Reaction: Place the vessel in an orbital shaker or use a mechanical stirrer to ensure gentle but thorough mixing. Maintain the temperature at 35-45°C. The reaction is typically run for 4-24 hours. Monitor progress by GC.
-
Workup:
-
Once the reaction is complete, separate the immobilized enzyme from the liquid mixture by simple filtration. The enzyme can be washed with a solvent and reused.
-
The filtrate contains the product and excess n-heptanol.
-
-
Purification:
-
Remove the excess n-heptanol and any remaining ethyl acetoacetate by vacuum distillation.
-
Further purification of the this compound can be achieved by a final vacuum distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Relationship between reaction parameters and final product yield.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. biofueljournal.com [biofueljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heptyl Acetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptyl acetoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound are:
-
Transesterification of Ethyl Acetoacetate: This method involves reacting ethyl acetoacetate with 1-heptanol in the presence of a catalyst. It is often favored for its use of readily available starting materials.[1][2]
-
Reaction of Diketene with 1-Heptanol: This is a highly efficient industrial method where diketene reacts directly with 1-heptanol, often catalyzed by a base or an acid, to form the desired product with high purity.[3][4][5]
-
Claisen Condensation: A classic method involving the base-catalyzed condensation of two ester molecules. For this compound, this would typically involve a crossed Claisen condensation between ethyl acetate and ethyl heptanoate, or the self-condensation of ethyl heptanoate followed by reaction with an acetylating agent, though this route can be less direct and produce more side products.[6][7][8][9][10]
Q2: What are the common side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions that can affect the yield and purity of this compound include:
-
Self-Condensation: In the Claisen condensation route, the starting ester (e.g., ethyl acetate) can react with itself, leading to the formation of ethyl acetoacetate as a byproduct instead of the desired this compound.[11][12]
-
Transesterification (undesired): When using a base catalyst like sodium ethoxide in a reaction involving 1-heptanol, the base can react with the solvent or other esters present, leading to a mixture of products.
-
Hydrolysis: The ester functional group in both the starting materials and the final product is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, forming heptanol, acetic acid, and acetoacetic acid.[13][14][15][16]
-
Decarboxylation: this compound, being a β-keto ester, can undergo decarboxylation (loss of CO₂) upon heating, particularly under acidic or basic conditions, to yield 2-nonanone. This is a significant consideration during purification by distillation.[17][18][19][20][21]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase Temperature: If the reaction is too slow, cautiously increase the temperature. However, be mindful of potential side reactions like decarboxylation at higher temperatures. - Optimize Catalyst: Ensure the correct catalyst is being used at the appropriate loading. For transesterification, consider using catalysts like boric acid or transition metal complexes which have shown high yields in similar reactions.[2][22] |
| Equilibrium Limitation (Transesterification) | - Remove Byproducts: Use a Dean-Stark apparatus to remove the ethanol byproduct during the reaction to drive the equilibrium towards the product side.[23] - Use Excess Reactant: Employing an excess of 1-heptanol can shift the equilibrium to favor the formation of this compound. |
| Side Reactions | - Minimize Water: Use anhydrous reagents and solvents to prevent hydrolysis of the ester.[2] - Control Temperature: Avoid excessive temperatures during the reaction and purification to minimize decarboxylation.[17] - Choose Appropriate Base (for Claisen): In a crossed Claisen condensation, use a non-nucleophilic base like LDA and add the enolizable ester slowly to the non-enolizable ester to minimize self-condensation. |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous workup to minimize the solubility of the product in the aqueous layer. - Careful Distillation: Use fractional distillation under reduced pressure to purify the product, which lowers the boiling point and reduces the risk of thermal decomposition and decarboxylation.[24][25][26][27][28] |
Problem 2: Product is Contaminated with Side Products
Possible Contaminants and Purification Strategies:
| Contaminant | Identification Method | Purification Method |
| Unreacted Ethyl Acetoacetate | GC-MS, ¹H NMR | Fractional distillation under reduced pressure. Ethyl acetoacetate has a lower boiling point than this compound.[24][25][26][27][28] |
| Unreacted 1-Heptanol | GC-MS, ¹H NMR | Fractional distillation under reduced pressure. 1-Heptanol has a lower boiling point than this compound. |
| Ethyl Acetate (from self-condensation) | GC-MS | Fractional distillation. Ethyl acetate is highly volatile and can be removed at a lower temperature. |
| 2-Nonanone (from decarboxylation) | GC-MS, ¹H NMR | Careful fractional distillation. The boiling point of 2-nonanone is close to that of this compound, so a highly efficient column is required. |
| Heptyl Acetate (from transesterification of ethyl acetate) | GC-MS | Fractional distillation. The boiling points are different enough for separation. |
| Hydrolysis Products (e.g., Acetic Acid) | ¹H NMR, Titration | Aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities. |
Quantitative Data Summary (Illustrative)
Note: Specific quantitative data for the synthesis of this compound is limited in the available literature. The following table is based on typical yields for similar transesterification reactions of β-keto esters and should be used as a general guide.
| Synthesis Method | Catalyst | Reaction Conditions | Typical Yield (%) | Typical Purity (%) | Reference |
| Transesterification | Boric Acid | Solvent-free, 100-110°C, 4-6 h | 85-95 | >95 | [2] |
| Transesterification | CeO₂/MFI Zeolite | Solvent-free, 70°C, 4 h | ~97 (conversion) | High | |
| Diketene Reaction | Sulfuric Acid | Continuous, 125°C | 91 (pure ester) | 99.9 | [5] |
| Claisen Condensation | Sodium Ethoxide | Reflux | 50-65 (for ethyl acetoacetate) | Variable | [11] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Transesterification
This protocol is adapted from general procedures for the transesterification of β-keto esters.[2]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
1-Heptanol (1.5 eq)
-
Boric acid (5 mol%)
-
Toluene (as solvent for azeotropic removal of ethanol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add ethyl acetoacetate, 1-heptanol, boric acid, and toluene.
-
Reaction: Heat the mixture to reflux. The ethanol-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more ethanol is collected, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the catalyst and any acidic byproducts. Wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Signaling Pathway of a Major Side Reaction: Decarboxylation
Caption: Decarboxylation side reaction pathway of this compound.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for this compound synthesis.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1152528A - Process for the preparation of acetoacetic acid alkyl esters - Google Patents [patents.google.com]
- 4. EP3947341A1 - Method for preparation of acetoacetylated polyols - Google Patents [patents.google.com]
- 5. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. askthenerd.com [askthenerd.com]
- 11. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 12. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Reactivity: Decarboxylation [employees.csbsju.edu]
- 18. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Decarboxylation - Wikipedia [en.wikipedia.org]
- 22. ajgreenchem.com [ajgreenchem.com]
- 23. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Purification [chem.rochester.edu]
- 25. chembam.com [chembam.com]
- 26. CK12-Foundation [flexbooks.ck12.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Heptyl Acetoacetate
Welcome to the technical support center for the purification of crude heptyl acetoacetate (also known as heptyl 3-oxobutanoate). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. For a common method like the transesterification of ethyl acetoacetate with n-heptanol, the primary impurities include:
-
Unreacted n-heptanol: Due to its relatively high boiling point, it may not be fully removed by simple evaporation.
-
Unreacted ethyl acetoacetate: If the reaction has not gone to completion.
-
Acidic or basic catalysts: Depending on the catalyst used for the reaction.
-
Side-products: Such as di-acetoacetate esters of heptanol, though typically minor.
Q2: My this compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A2: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis or other side reactions. This may appear as streaking on a TLC plate or the isolation of multiple fractions containing different compounds. To mitigate this, you can:
-
Neutralize the silica gel: Prepare a slurry of silica gel in your column solvent and add a small amount of a base, such as triethylamine (typically 1-2% v/v), to neutralize the acidic sites.
-
Use a different stationary phase: Consider using a more neutral stationary phase like alumina for your chromatography.
Q3: I'm observing broad or tailing peaks during column chromatography. What is the cause and how can I improve the separation?
A3: Broad or tailing peaks for β-keto esters are often a result of keto-enol tautomerism. The presence of two rapidly interconverting isomers on the column can lead to a broadened band. To improve peak shape, you can try adjusting the polarity of your eluent. Sometimes, the addition of a very small amount of a modifier to the solvent system can help.
Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A4: A good starting point for analyzing this compound on a TLC plate is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity to achieve an Rf value for your product between 0.2 and 0.4.
Troubleshooting Guides
Issue 1: Low Purity After Aqueous Workup
| Symptom | Possible Cause | Solution |
| Oily layer is cloudy or an emulsion has formed. | Incomplete separation of organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and "salt out" the organic layer. |
| Product is contaminated with acidic or basic impurities. | Inefficient neutralization during washing steps. | Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a wash with dilute acid (e.g., 1M HCl) if basic impurities are present. Finally, wash with brine to remove residual salts.[1] |
| Presence of unreacted n-heptanol in the product. | n-Heptanol has some solubility in common organic solvents and is not fully removed by simple washing. | Proceed with vacuum distillation or column chromatography for effective separation. |
Issue 2: Problems During Vacuum Distillation
| Symptom | Possible Cause | Solution |
| Product is not distilling at the expected temperature. | The vacuum is not low enough, or the thermometer is placed incorrectly. | Ensure all joints in your distillation apparatus are well-sealed. The top of the thermometer bulb should be level with the side arm of the distillation head. |
| Bumping or uneven boiling of the crude material. | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar in the distillation flask. Boiling chips are not effective under vacuum. |
| Product appears dark or decomposed after distillation. | The distillation temperature is too high, causing thermal degradation. | Improve the vacuum to lower the boiling point. A lower pressure will allow for distillation at a lower temperature, minimizing decomposition. |
Issue 3: Challenges in Column Chromatography
| Symptom | Possible Cause | Solution |
| Poor separation of this compound from a close-running impurity. | The chosen eluent system has insufficient resolving power. | Perform a thorough TLC analysis with various solvent systems (e.g., trying different ratios of hexanes/ethyl acetate, or substituting dichloromethane for hexanes) to find an optimal system that maximizes the separation between your product and the impurity. |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| The product is not moving from the baseline (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent mixture. |
Data Presentation
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.28 g/mol |
| Boiling Point (at 760 mmHg) | 245-247 °C[2] |
| Estimated Boiling Point (at 10 mmHg) | ~120-130 °C |
| Estimated Boiling Point (at 1 mmHg) | ~80-90 °C |
| Appearance | Colorless liquid[2] |
| Solubility | Soluble in alcohol; sparingly soluble in water.[2] |
Note: Estimated boiling points under vacuum are calculated using a nomograph and should be used as a guideline. The optimal distillation temperature should be determined experimentally.
Experimental Protocols
Protocol 1: General Aqueous Workup for Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which this compound is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Add an equal volume of deionized water and shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic catalyst or byproducts.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvents or starting materials like ethyl acetoacetate).
-
Increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature. This temperature will depend on the vacuum achieved.
-
Do not distill to dryness. Stop the distillation when a small amount of residue remains in the flask.
-
Cool the apparatus to room temperature before releasing the vacuum.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of ethyl acetate in hexanes (e.g., 10:90 v/v). Adjust the ratio to obtain an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification of crude this compound.
References
Technical Support Center: Heptyl Acetoacetate Production Scale-Up
Welcome to the Technical Support Center for Heptyl Acetoacetate Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The two primary methods for synthesizing this compound are:
-
Direct Esterification: Reacting diketene with heptanol. This method can be efficient but may present challenges in handling unstable diketene at large scales.
-
Transesterification: Reacting a more readily available acetoacetate ester (like ethyl or methyl acetoacetate) with heptanol in the presence of a catalyst. This is often the preferred method for scale-up due to the use of more stable starting materials and milder reaction conditions.[1][2]
For industrial-scale production, transesterification is generally more favorable as it avoids the hazards associated with diketene and allows for more straightforward process control.
Q2: What are the common side reactions to be aware of during the scale-up of this compound synthesis?
A2: During the scale-up of acetoacetic ester synthesis, several side reactions can occur, leading to impurities and reduced yield. These include:
-
Self-condensation of the starting acetoacetate: This can lead to the formation of higher molecular weight byproducts.
-
Decomposition of the product: this compound can be susceptible to degradation at elevated temperatures, potentially leading to the formation of acetone and other byproducts.[3]
-
Formation of ethers: In the presence of certain catalysts and conditions, the alcohol can dehydrate to form ethers.
-
Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the ester back to the acetoacetic acid and alcohol, which can then decarboxylate.[4]
Q3: What are the key safety considerations when handling acetoacetic esters at an industrial scale?
A3: Safety is paramount when scaling up chemical processes. For acetoacetic esters, key considerations include:
-
Flammability: Acetoacetic esters are combustible liquids.[5] It is crucial to handle them in well-ventilated areas and away from ignition sources.
-
Reactivity: They can react violently with strong oxidizing agents, strong alkalis, and strong acids.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, gloves, and eye protection, should be worn to avoid inhalation and skin contact.
-
Hazardous Decomposition: When heated to decomposition, acetoacetic esters can emit acrid smoke and fumes.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC or HPLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions and product degradation. - Catalyst Inactivity: Ensure the catalyst is active and used in the correct concentration. Consider trying different catalysts (e.g., acid or base catalysts). |
| Equilibrium Limitation (Transesterification) | - Remove Byproduct: In transesterification, the removal of the lower boiling alcohol (e.g., ethanol or methanol) will shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or fractional distillation during the reaction.[7] |
| Side Reactions | - Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Purity of Reactants: Ensure that starting materials are of high purity and are free from water, which can cause hydrolysis.[2] |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to minimize product loss to the aqueous phase. - Efficient Distillation: Use fractional distillation under reduced pressure to effectively separate the product from unreacted starting materials and byproducts.[8] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Problem 2: Product Purity Issues
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | - Improve Reaction Completion: Refer to the "Low Yield" troubleshooting guide to drive the reaction to completion. - Enhance Purification: Improve the efficiency of the distillation process. Using a packed column or increasing the reflux ratio can improve separation. |
| Presence of Side Products | - Identify Impurities: Use analytical techniques like GC-MS to identify the structure of the impurities.[3] - Modify Reaction Conditions: Once impurities are identified, adjust reaction conditions (temperature, catalyst, reaction time) to minimize their formation. - Alternative Purification: Consider alternative purification methods such as column chromatography for high-purity applications, although this may be less practical at a very large scale. |
| Water Contamination | - Use Anhydrous Reactants: Ensure all reactants and solvents are thoroughly dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
| Thermal Degradation During Distillation | - Vacuum Distillation: Distill the product under a high vacuum to lower the boiling point and reduce the risk of thermal decomposition. - Minimize Residence Time: Use a distillation setup that minimizes the time the product is exposed to high temperatures, such as a short-path distillation apparatus. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy based on impurity type.
Experimental Protocols
Transesterification of Ethyl Acetoacetate with Heptanol
This protocol describes a general procedure for the synthesis of this compound via transesterification, which can be adapted for scale-up.
Materials:
-
Ethyl acetoacetate
-
n-Heptanol
-
Catalyst (e.g., sodium ethoxide, titanium(IV) isopropoxide)
-
Toluene (or another suitable solvent for azeotropic removal of ethanol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with ethyl acetoacetate, n-heptanol (typically in a slight excess, e.g., 1.1 to 1.5 equivalents), and toluene.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount and type of catalyst will depend on the specific process and should be optimized.
-
Reaction: Heat the mixture to reflux. The ethanol-toluene azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of ethanol collected or by analyzing samples of the reaction mixture by GC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the catalyst (if acidic or basic) and remove any acidic byproducts.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound via transesterification.
Quantitative Data
The following table provides illustrative data on how reaction parameters can affect yield and purity during the scale-up of a transesterification reaction. Note that these are representative values and optimal conditions should be determined experimentally for your specific process.
Table 1: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (1000 kg) |
| Reactant Ratio (Heptanol:EAA) | 1.2 : 1 | 1.1 : 1 | 1.05 : 1 |
| Catalyst Loading (wt%) | 0.5% | 0.3% | 0.2% |
| Reaction Time (hours) | 6 | 8 | 12 |
| Typical Yield (%) | 90-95% | 85-90% | 80-88% |
| Typical Purity (after distillation) | >99% | >98.5% | >98% |
Note: The decrease in yield at larger scales can often be attributed to challenges in achieving efficient mixing and heat transfer, as well as longer reaction times which may lead to more side product formation.[9] Process optimization is crucial to mitigate these effects.
References
- 1. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. veeprho.com [veeprho.com]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. carlroth.com [carlroth.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. tianmingpharm.com [tianmingpharm.com]
Preventing byproduct formation in acetoacetic ester synthesis
Welcome to the technical support center for acetoacetic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in acetoacetic ester synthesis and what causes them?
A1: The most common byproducts in acetoacetic ester synthesis are primarily due to side reactions involving the enolate and the ester. These include:
-
Dialkylated Products: Formation of a product where two alkyl groups have been added to the α-carbon.[1][2][3] This occurs when the initially formed mono-alkylated product is deprotonated again by the base and reacts with another molecule of the alkylating agent.[1]
-
O-alkylation Products: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an ether byproduct.
-
Self-Condensation Products (Claisen Condensation): An enolate can react with another molecule of the starting ester, leading to a β-keto ester dimer.[4][5] However, this is generally not a major issue with 1,3-dicarbonyl compounds like acetoacetic ester because they exist predominantly in their enolate form in solution, leaving very little of the electrophilic starting material for the enolate to attack.[6]
-
Hydrolysis Products: If water is present or if a hydroxide base is used, the ester group can be hydrolyzed to a carboxylic acid.[7][8] This is particularly relevant during the final decarboxylation step, which is often carried out in acidic aqueous conditions.[7][8]
-
Transesterification Products: Using an alkoxide base with a different alkyl group than the ester (e.g., using sodium methoxide with ethyl acetoacetate) can lead to an exchange of the ester's alkyl group.[7]
Q2: How can I prevent the formation of dialkylated byproducts?
A2: Minimizing dialkylation is crucial for achieving a high yield of the desired mono-alkylated product. Key strategies include:
-
Stoichiometry Control: Use of approximately one equivalent of the base and the alkylating agent relative to the acetoacetic ester.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to ensure that it reacts with the initially formed enolate before a second deprotonation can occur.
-
Choice of Base and Reaction Conditions: Using a strong, non-nucleophilic base can help to cleanly generate the enolate. The pKa of the α-proton in ethyl acetoacetate is about 11, so a base like sodium ethoxide is sufficient.
Q3: What is the best base to use for the acetoacetic ester synthesis, and why?
A3: The ideal base for acetoacetic ester synthesis is an alkoxide that matches the alkyl group of the ester.[7][8] For example, if you are using ethyl acetoacetate, sodium ethoxide is the preferred base.[7] This choice is critical to prevent transesterification, a side reaction where the ester's alcohol component is exchanged with the alcohol from the alkoxide.[7] While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used to deprotonate the α-carbon, using a matching alkoxide is a simple and effective way to avoid this specific byproduct.[2] Using hydroxide bases should be avoided as they can cause hydrolysis of the ester.[7][8]
Q4: My reaction is not going to completion. What are some possible reasons?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Base: If less than a full equivalent of base is used, not all of the acetoacetic ester will be converted to the enolate, leaving unreacted starting material.
-
Inactive Alkylating Agent: The alkyl halide may be unreactive (e.g., tertiary halides which will undergo elimination) or may have degraded. Primary and secondary alkyl halides are typically used.[1]
-
Low Reaction Temperature: The alkylation step may require a certain temperature to proceed at a reasonable rate. Ensure the reaction is being conducted at the appropriate temperature for the specific substrate and alkylating agent.
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions (e.g., anhydrous for the enolate formation step). Ethanol is a common solvent when using sodium ethoxide.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during acetoacetic ester synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of dialkylated product observed. | 1. Excess base or alkylating agent.2. Rapid addition of alkylating agent.3. Prolonged reaction time at elevated temperatures. | 1. Carefully control stoichiometry (1:1:1 ratio of ester:base:alkylating agent).2. Add the alkylating agent dropwise to the enolate solution.3. Monitor the reaction by TLC and quench it once the starting material is consumed. |
| Presence of a byproduct with a different ester group. | Use of a non-matching alkoxide base (transesterification).[7] | Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl acetoacetate).[7] |
| Low yield and presence of a carboxylic acid byproduct. | 1. Presence of water in the reaction mixture.2. Use of a hydroxide base.[7][8] | 1. Use anhydrous solvents and reagents.2. Use an alkoxide base instead of a hydroxide base.[7][8] |
| Formation of an O-alkylated byproduct. | The enolate is an ambident nucleophile. This is more likely with certain alkylating agents and reaction conditions. | C-alkylation is generally favored. To further promote it, consider using polar aprotic solvents which can solvate the cation and leave the oxygen of the enolate less available for reaction. |
| Self-condensation product is detected. | The enolate is reacting with the starting ester. | While less common for acetoacetic esters, ensure complete formation of the enolate by using a full equivalent of a suitable base before adding the alkylating agent.[6] |
Experimental Protocols
General Protocol for Mono-alkylation of Ethyl Acetoacetate
This protocol outlines a standard procedure for the synthesis of a mono-alkylated ketone via the acetoacetic ester synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Primary or secondary alkyl halide
-
Aqueous acid (e.g., HCl or H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: To the solution of the enolate, add the alkyl halide (1.0 equivalent) dropwise. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[1]
-
Work-up (Alkylated Ester): Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: To the crude alkylated ester, add an excess of aqueous acid (e.g., 10% HCl or H₂SO₄). Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation will occur.[7] Monitor the evolution of CO₂ gas. Continue heating until gas evolution ceases.
-
Final Work-up and Purification: Cool the reaction mixture and extract the ketone product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can then be purified by distillation or column chromatography.
Visual Guides
Troubleshooting Logic for Byproduct Formation
The following diagram illustrates a logical workflow for identifying the cause of common byproducts in acetoacetic ester synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Optimizing Heptyl Acetoacetate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction conditions for the alkylation of heptyl acetoacetate.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired C-alkylated product. What are the common causes?
Low yields in the alkylation of this compound can stem from several factors. The most common issues include incomplete deprotonation of the starting material, competing side reactions, and the presence of moisture. Incomplete deprotonation occurs if the base used is not strong enough to fully convert the this compound to its enolate.[1][2] Side reactions such as O-alkylation, dialkylation, and elimination reactions with the alkyl halide can also consume starting materials and reduce the yield of the desired product. Furthermore, any water present in the reaction mixture can quench the enolate, preventing the alkylation from occurring.
Q2: I am observing a significant amount of a byproduct that I suspect is the O-alkylated product. How can I favor C-alkylation?
The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). Several factors influence this selectivity. To favor C-alkylation, consider the following strategies:
-
Solvent Choice: Less polar, aprotic solvents are generally preferred for C-alkylation.[1]
-
Counter-ion: The nature of the metal counter-ion from the base plays a role. Smaller cations like Li⁺ tend to coordinate more tightly with the oxygen of the enolate, sterically hindering O-alkylation and favoring C-alkylation.
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation over "harder" electrophiles like alkyl chlorides.[1]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly improve the yield of the C-alkylated product, often allowing the reaction to proceed at room temperature which can minimize side reactions.[3]
Q3: How can I prevent the formation of the dialkylated product?
Dialkylation occurs when the mono-alkylated product, which still possesses an acidic proton, is deprotonated and reacts with a second molecule of the alkylating agent.[2] To minimize dialkylation, the following approaches are recommended:
-
Stoichiometry: Use a slight excess of the this compound relative to the base and the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.[3]
Q4: What is the best base to use for the deprotonation of this compound?
The choice of base is critical for a successful alkylation. The base must be strong enough to completely deprotonate the this compound (pKa ≈ 11) but should ideally be non-nucleophilic to avoid side reactions with the alkylating agent.
-
Sodium Ethoxide (NaOEt): A commonly used and effective base for this reaction.[1][4] It is typically prepared in situ by reacting sodium metal with absolute ethanol.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can also be used. The reaction with NaH is heterogeneous and may be slower.[5]
-
Potassium Carbonate (K₂CO₃) with a Phase-Transfer Catalyst: This combination provides a milder and often more selective method for C-alkylation, avoiding the need for strong alkoxide bases.[3][6]
Q5: What is a suitable workup procedure for this reaction?
A typical workup procedure involves neutralizing any remaining base, removing the inorganic salts, and isolating the product. After the reaction is complete, the mixture is cooled, and the precipitated inorganic salts (e.g., sodium bromide) are removed by filtration. The solvent is then removed under reduced pressure. The crude product can be purified by distillation. For reactions using a phase-transfer catalyst, an aqueous extraction may be necessary to remove the catalyst.[3]
Data Presentation
The following table summarizes the expected yield trends for the alkylation of this compound under various reaction conditions. Please note that these are illustrative values and actual yields may vary depending on the specific substrate, alkylating agent, and experimental setup.
| Base | Solvent | Alkylating Agent | Temperature (°C) | Catalyst | Expected Mono-alkylation Yield | Key Considerations & Potential Side Reactions |
| Sodium Ethoxide | Ethanol | Heptyl Bromide | Reflux | None | Good to High | Potential for dialkylation and O-alkylation. |
| Sodium Hydride | THF | Heptyl Iodide | Room Temp to Reflux | None | High | Heterogeneous reaction, may require longer reaction times. |
| Potassium Carbonate | Toluene | Heptyl Bromide | Room Temperature | TBAB | High | Milder conditions, often improved selectivity for C-alkylation. |
TBAB: Tetrabutylammonium Bromide (a phase-transfer catalyst)
Experimental Protocols
General Protocol for Alkylation of this compound using Sodium Ethoxide
This protocol is adapted from a standard procedure for the alkylation of acetoacetate esters.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Alkyl halide (e.g., heptyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise with stirring.
-
Alkylation: Heat the mixture to a gentle reflux. Add the alkyl halide (1.0-1.1 equivalents) dropwise over a period of 1-2 hours. Continue to reflux the mixture until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium halide salt and wash the salt with a small amount of anhydrous diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Wash the organic solution with a saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure alkylated this compound.
Mandatory Visualizations
Caption: A flowchart of the key steps in the alkylation of this compound.
Caption: A decision tree for troubleshooting common issues in the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low conversion rates in heptyl acetoacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of heptyl acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion rates in this compound synthesis via transesterification?
A1: The most frequent cause of low conversion is the presence of water in the reaction mixture. Water can lead to the hydrolysis of the starting material (ethyl acetoacetate) and the product (this compound), and can also deactivate certain catalysts, particularly acid catalysts.[1][2][3][4] It is crucial to use anhydrous reagents and solvents and to take measures to remove water generated during the reaction, for instance by using a Dean-Stark apparatus or molecular sieves.
Q2: My reaction has stalled, and the conversion is not increasing over time. What are the likely reasons?
A2: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity due to impurities, thermal degradation, or, in the case of enzymatic catalysts, denaturation.[5][6][7]
-
Reaction Equilibrium: The transesterification reaction is reversible. If the ethanol byproduct is not effectively removed, the reaction will reach equilibrium at a point of incomplete conversion.
-
Substrate or Product Inhibition: In enzyme-catalyzed reactions, high concentrations of the substrates (ethyl acetoacetate or heptanol) or the product (this compound) can inhibit the enzyme's activity.[8][9]
Q3: I observe an unexpected color change in my reaction mixture. What could this indicate?
A3: An unexpected color change, such as darkening or the formation of a tar-like substance, can indicate side reactions or thermal decomposition of the reactants or products. Overheating the reaction mixture can lead to the degradation of the β-keto ester. It is important to maintain the recommended reaction temperature.
Q4: How can I effectively monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will allow you to quantify the disappearance of the starting materials and the appearance of the product.
-
Thin-Layer Chromatography (TLC): A simpler method to qualitatively track the consumption of the starting materials.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to determine the ratio of starting materials to product in the reaction mixture.[10]
Q5: What are the common impurities I should look for in my crude product?
A5: Common impurities can include unreacted starting materials (ethyl acetoacetate and heptanol), water, residual catalyst, and side products from reactions like hydrolysis (acetoacetic acid and heptanol) or the Carroll rearrangement if allylic alcohols were present as impurities.[11][12] GC-MS analysis of the crude product can help in identifying these impurities.
Troubleshooting Guides
Problem 1: Low Conversion Rate with Acid Catalysis (e.g., Boric Acid)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion from the start. | Presence of water. | 1. Ensure all glassware is oven-dried. 2. Use anhydrous grade solvents and reagents. 3. Employ a Dean-Stark apparatus or add activated molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it forms.[5] |
| Inactive or insufficient catalyst. | 1. Use a fresh batch of boric acid. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| Suboptimal reaction temperature. | 1. Ensure the reaction is being heated to the appropriate temperature for the solvent used (e.g., refluxing toluene). | |
| Reaction starts but stalls. | Equilibrium has been reached. | 1. Improve the efficiency of ethanol removal by ensuring the Dean-Stark trap is functioning correctly. |
| Catalyst deactivation. | 1. Consider adding a second portion of the catalyst to the reaction mixture. |
Problem 2: Low Conversion Rate with Enzyme Catalysis (e.g., Immobilized Lipase)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion from the start. | Inactive enzyme. | 1. Verify the storage conditions and expiration date of the lipase. 2. Test the enzyme activity with a standard reaction.[8] |
| Insufficient enzyme loading. | 1. Increase the amount of immobilized lipase in the reaction. | |
| Suboptimal temperature or pH. | 1. Ensure the reaction temperature is within the optimal range for the specific lipase being used. 2. If applicable, check and adjust the pH of the reaction medium. | |
| Mass transfer limitations. | 1. Increase the agitation speed to ensure proper mixing of the reactants and the immobilized enzyme.[8] | |
| Reaction slows down or stalls. | Substrate or product inhibition. | 1. Optimize the molar ratio of the substrates. A common strategy is to use an excess of one of the reactants. 2. Consider a fed-batch approach where one of the substrates is added gradually over time.[8] |
| Water accumulation. | 1. Add molecular sieves to the reaction to adsorb the water produced.[8] |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Typical Reaction Conditions | Reported Conversion/Yield | Advantages | Disadvantages |
| Boric Acid | Reflux in toluene or xylene, Dean-Stark trap | Good to excellent yields[8] | Environmentally benign, inexpensive, easy to handle.[8] | Requires anhydrous conditions, may require higher temperatures. |
| Immobilized Lipase (e.g., Novozym 435) | Solvent-free or in an organic solvent, 40-60°C | High conversion (can be >90%)[13] | Mild reaction conditions, high selectivity, reusable catalyst.[13] | Can be more expensive, susceptible to substrate/product inhibition and denaturation.[8][9] |
| CeO2 loaded on MFI zeolite | Solvent-free, 343 K (70°C) | Up to 97% conversion[5] | High activity and selectivity, reusable heterogeneous catalyst.[5] | Catalyst preparation may be more complex. |
Experimental Protocols
Protocol 1: Boric Acid-Catalyzed Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Heptanol
-
Boric acid
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
To the flask, add ethyl acetoacetate (1.0 equivalent), heptanol (1.2 equivalents), boric acid (0.1 equivalents), and anhydrous toluene.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap and by TLC or GC-MS analysis of aliquots.
-
Once the reaction is complete (no more ethanol is collected, or analysis shows complete consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Work-up: a. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter off the drying agent. d. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Immobilized Lipase-Catalyzed Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Heptanol
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å, activated)
-
Shaking incubator or a flask with a magnetic stirrer and a heating plate
Procedure:
-
To a screw-capped flask, add ethyl acetoacetate (1.0 equivalent) and heptanol (1.2 equivalents).
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Add activated molecular sieves (approximately 10% w/v of the reaction volume).
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer at the optimal temperature for the lipase (e.g., 45°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Once the reaction has reached the desired conversion, stop the reaction.
-
Work-up and Enzyme Recovery: a. Separate the immobilized enzyme and molecular sieves by filtration. b. The recovered enzyme can be washed with a non-polar solvent (e.g., hexane) and dried for reuse.
-
Purification: The filtrate, containing the product and unreacted starting materials, can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting decision tree for low conversion rates.
Caption: Reaction pathway and potential side reactions.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Effects of water on biodiesel fuel production by supercritical methanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 13. web.pdx.edu [web.pdx.edu]
Managing thermal instability during heptyl acetoacetate distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with heptyl acetoacetate, focusing on managing its thermal instability during distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its distillation challenging?
This compound (heptyl 3-oxobutanoate) is a beta-keto ester. Like other compounds in this class, it is susceptible to thermal degradation, which can lead to impurities in the final product and reduced yield. The primary challenge during distillation is to purify the compound without causing it to decompose.
Q2: What is the atmospheric boiling point of this compound?
The atmospheric boiling point of this compound is approximately 245-247 °C at 760 mmHg.[1] However, distillation at this temperature is likely to cause significant thermal decomposition.
Q3: What are the primary decomposition pathways for this compound?
The main thermal decomposition pathway for this compound is decarboxylation.[2][3] When heated, especially in the presence of acidic or basic impurities, it can lose a molecule of carbon dioxide to form 2-nonanone. If water is present, hydrolysis can occur, yielding heptanol and acetoacetic acid. Acetoacetic acid is itself unstable and readily decomposes to acetone and carbon dioxide.[2]
Q4: How can I minimize thermal decomposition during distillation?
The most effective method to minimize thermal decomposition is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the this compound, allowing it to be distilled at a temperature below its decomposition point. The use of a gentle heating source, such as an oil bath, and ensuring a uniform temperature can also help prevent localized overheating.
Q5: What are common impurities that can promote thermal instability?
Acidic or basic residues from the synthesis of this compound can catalyze its decomposition. It is crucial to neutralize the crude product before distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow or brown) after distillation. | Thermal decomposition has occurred, leading to the formation of colored byproducts. | - Lower the distillation temperature by reducing the pressure (increasing the vacuum).- Ensure the heating bath temperature is not significantly higher than the vapor temperature.- Add a small amount of a weak base stabilizer (e.g., sodium bicarbonate or anhydrous sodium acetate) to the distillation flask. |
| Low yield of distilled product. | - Significant decomposition of the starting material.- Inefficient distillation apparatus.- Leaks in the vacuum system. | - Follow the recommendations for preventing discoloration.- Ensure your distillation column is well-insulated and the condenser is efficient.- Check all joints and seals for vacuum leaks. |
| The pressure in the vacuum distillation setup is unstable. | - Leaks in the apparatus.- Outgassing of volatile impurities.- Bumping of the liquid in the distillation flask. | - Inspect all connections and re-grease joints if necessary.- A forerun fraction can be collected at a lower temperature to remove highly volatile impurities.- Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| The distilled product contains unexpected impurities. | - Co-distillation of impurities with similar boiling points.- Decomposition during distillation. | - Improve the efficiency of the fractional distillation column.- Use a stabilizer to minimize decomposition (see below for protocol).- Analyze the impurities to understand their origin (e.g., by GC-MS or NMR). |
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Weight | 200.28 g/mol | Calculated |
| Atmospheric Boiling Point (760 mmHg) | 245-247 °C | [1] |
| Estimated Boiling Point at 10 mmHg | ~130-140 °C | Estimated |
| Estimated Boiling Point at 1 mmHg | ~90-100 °C | Estimated |
| Recommended Stabilizer Concentration (Anhydrous Sodium Acetate) | 0.1 - 0.2% w/w | Based on protocols for similar esters[4] |
| Recommended Stabilizer Concentration (Sodium Bicarbonate) | 1-5% w/w | General recommendation for neutralizing acids |
Experimental Protocols
Protocol for Vacuum Distillation of this compound
This protocol outlines the steps for purifying this compound using vacuum distillation with a stabilizer.
Materials:
-
Crude this compound
-
Anhydrous sodium acetate (or sodium bicarbonate)
-
Round-bottom flask
-
Short path distillation head or fractional distillation column
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a pressure gauge
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar (or boiling chips)
-
Thermometer
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
To the crude this compound in the round-bottom flask, add a magnetic stir bar and anhydrous sodium acetate (0.1-0.2% by weight) or sodium bicarbonate (1-5% by weight).[4]
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place a thermometer in the distillation head to monitor the vapor temperature.
-
-
Distillation:
-
Begin stirring the mixture.
-
Slowly apply vacuum to the system, aiming for a pressure of 1-10 mmHg.
-
Gradually heat the distillation flask using a heating mantle or oil bath. The bath temperature should be kept as low as possible, ideally no more than 20-30 °C above the expected boiling point of the this compound at the working pressure.
-
Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.
-
Once the vapor temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the vapor temperature and pressure throughout the distillation. A stable temperature indicates a pure fraction is being collected.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before disassembling the apparatus.
-
Visualizations
Thermal Decomposition Pathway of this compound
Caption: Primary thermal decomposition pathways of this compound.
Troubleshooting Workflow for this compound Distillation
Caption: A logical workflow for troubleshooting common distillation issues.
References
Removal of unreacted starting materials from heptyl acetoacetate
Welcome to the Technical Support Center for the purification of heptyl acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I can expect in my crude this compound?
A1: The unreacted starting materials in your crude this compound will depend on the synthetic route used. The two most common methods for synthesizing this compound are:
-
Transesterification: In this method, an acetoacetate ester (commonly ethyl acetoacetate) is reacted with 1-heptanol. Therefore, the primary unreacted starting materials would be 1-heptanol and the starting acetoacetate ester .[1][2]
-
Reaction with Diketene: This synthesis involves the reaction of diketene with 1-heptanol.[3][4] In this case, the main unreacted starting material to remove is 1-heptanol .
Other potential impurities can include byproducts from side reactions or residual catalysts.[5]
Q2: What are the recommended methods for purifying this compound?
A2: The most effective methods for purifying this compound are fractional distillation under reduced pressure (vacuum distillation) and flash column chromatography. The choice between these methods depends on the nature of the impurities and the scale of your reaction.
-
Fractional Distillation: This is often the preferred method, especially for larger scale purifications, due to the significant difference in boiling points between this compound and the common starting materials.[6][7]
-
Flash Column Chromatography: This technique is useful for separating compounds with different polarities and can be very effective for smaller scale purifications or when distillation is not feasible.[8][9]
Q3: What are the boiling points of this compound and its potential unreacted starting materials?
A3: Knowing the boiling points is crucial for effective purification by distillation.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 245-247 |
| 1-Heptanol | ~176 |
| Heptyl Acetate | 192-193[10] |
Q4: How can I analyze the purity of my this compound after purification?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method to determine the percentage of purity and to detect the presence of volatile impurities such as residual 1-heptanol.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of this compound and can also be used for quantitative analysis to determine purity.[12][13][14] It is also useful for observing the keto-enol tautomerism inherent to β-keto esters.[14][15]
Troubleshooting Guides
Fractional Distillation
Problem 1: My distillation is very slow or has stopped.
-
Possible Cause: The heating temperature may be too low, or the vacuum may be too high (pressure too low), causing the material to solidify or become too viscous. Bumping of the liquid can also be an issue.[16]
-
Solution:
-
Gradually increase the temperature of the heating mantle.
-
Slightly reduce the vacuum (increase the pressure) to lower the boiling point.
-
Ensure the distillation flask is not more than two-thirds full and that a stir bar or boiling chips are used to ensure smooth boiling.
-
For very high-boiling esters, wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature and prevent heat loss.[17]
-
Problem 2: I am not getting good separation between my product and the starting materials.
-
Possible Cause: The distillation is being run too quickly, or the fractionating column is not efficient enough.
-
Solution:
-
Slow down the distillation rate by reducing the heating. A slow and steady collection rate (e.g., 1-2 drops per second) provides better separation.
-
Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux column or a column packed with Raschig rings or metal sponges).[7][17][18]
-
Problem 3: The product in the distillation flask is turning dark.
-
Possible Cause: Decomposition of the product at high temperatures. β-keto esters can be susceptible to decomposition, especially if acidic or basic impurities are present.[6]
-
Solution:
-
Ensure the distillation is performed under a sufficient vacuum to lower the boiling point and minimize thermal stress on the compound.
-
Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation to remove any acidic catalysts.
-
Distill at the lowest possible temperature that allows for a reasonable distillation rate.
-
Flash Column Chromatography
Problem 1: My this compound is streaking on the TLC plate and the column.
-
Possible Cause: β-keto esters can exhibit keto-enol tautomerism, which can lead to streaking on silica gel. The acidic nature of standard silica gel may also cause degradation.
-
Solution:
-
Try deactivating the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.
-
Alternatively, use neutral or basic alumina as the stationary phase.
-
Consider using a different solvent system. A gradient elution from a non-polar solvent (like hexane or heptane) to a slightly more polar solvent (like ethyl acetate or diethyl ether) is often effective.[9]
-
Problem 2: I am not getting good separation between my product and a non-polar impurity.
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease the polarity of the eluent. Start with a low percentage of the more polar solvent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.
-
Problem 3: My product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. You can create a solvent gradient to slowly increase the concentration of the more polar solvent.
-
Experimental Protocols
General Aqueous Work-up (Prior to Distillation or Chromatography)
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.
-
Water (H₂O).
-
Saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Fractional Vacuum Distillation of this compound
Diagram of Experimental Workflow:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).
-
Place a magnetic stir bar in the distillation flask containing the crude this compound.
-
Attach a fractionating column (e.g., a Vigreux column) to the flask.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Use a condenser and a receiving flask. A Perkin triangle or a similar setup with multiple receiving flasks is recommended to easily switch between fractions without breaking the vacuum.
-
-
Procedure:
-
Begin stirring the crude product.
-
Slowly apply vacuum to the system. The pressure should be low enough to bring the boiling point of this compound into a manageable range (e.g., below 150 °C).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the initial fraction (the forerun), which will primarily consist of lower-boiling unreacted starting materials like 1-heptanol.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the product fraction.
-
Continue to collect the product as long as the temperature remains stable.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Flash Column Chromatography of this compound
Diagram of Logical Relationships:
Caption: Logical workflow for the purification of this compound by flash column chromatography.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or heptane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes). This will elute any non-polar impurities first.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical starting gradient might be from 0% to 5% ethyl acetate in hexanes.
-
Collect fractions throughout the elution process.
-
-
Analysis and Collection:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using GC or NMR.
-
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. DSpace [cora.ucc.ie]
- 3. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 4. US9611186B2 - Synthesis of high caloric fuels and chemicals via ketene and diketene intermediates - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. vernier.com [vernier.com]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. heptyl acetate, 112-06-1 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. researchgate.net [researchgate.net]
- 17. Purification [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Heptyl Acetoacetate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of heptyl acetoacetate. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through the transesterification of a more readily available β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with n-heptanol. This reaction involves the exchange of the alkoxy group of the starting ester with the heptoxy group from n-heptanol. The reaction is typically catalyzed by an acid or an enzyme.
Q2: Why is catalyst selection critical for this synthesis?
A2: Catalyst selection is crucial as it directly impacts reaction rate, yield, and purity of the final product. The choice of catalyst can also influence the reaction conditions, such as temperature and time, and the complexity of the downstream purification process. An optimal catalyst will facilitate high conversion of reactants to the desired product with minimal side reactions.
Q3: What are the main categories of catalysts used for this compound synthesis?
A3: Catalysts for this transesterification can be broadly categorized into:
-
Homogeneous Acid Catalysts: Such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). These are effective but can be corrosive and difficult to separate from the reaction mixture.
-
Heterogeneous Solid Acid Catalysts: Including zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides like sulfated zirconia. These are easily separable and reusable, making them a greener alternative.
-
Lewis Acid Catalysts: Boron-based catalysts like boric acid (H₃BO₃) and boronic acids are effective and often considered environmentally benign.
-
Biocatalysts (Enzymes): Lipases, such as Candida antarctica lipase B (CALB), offer high selectivity under mild reaction conditions, minimizing byproduct formation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several techniques, including:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): To quantitatively determine the conversion of reactants and the formation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the ratio of starting materials to product.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Reaction Equilibrium | The transesterification reaction is reversible. The formation of ethanol as a byproduct can shift the equilibrium back towards the reactants. Use a Dean-Stark apparatus to remove ethanol as it forms, or add molecular sieves to the reaction mixture to sequester the ethanol.[1][2] |
| Suboptimal Catalyst Loading | The amount of catalyst can significantly affect the reaction rate and yield. If the yield is low, consider increasing the catalyst loading in small increments. However, excessive catalyst can sometimes lead to side reactions. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Try extending the reaction time or cautiously increasing the temperature. Be aware that excessively high temperatures can lead to decomposition of the product or starting materials. |
| Catalyst Deactivation | Some catalysts, particularly heterogeneous ones, can lose activity over time or with repeated use. If reusing a catalyst, ensure it is properly regenerated or use a fresh batch. |
| Presence of Water | Water can hydrolyze the ester product back to the corresponding carboxylic acid and alcohol, especially under acidic conditions. Ensure all reactants and solvents are anhydrous. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Side Reactions at High Temperatures | High temperatures can promote side reactions such as the self-condensation of ethyl acetoacetate or the dehydration of heptanol. Try running the reaction at a lower temperature for a longer duration. |
| Catalyst-Induced Side Reactions | Some highly acidic catalysts can promote unwanted side reactions. Consider switching to a milder catalyst, such as boric acid or a lipase, which often provide higher selectivity. |
| Impure Starting Materials | Impurities in the starting ethyl acetoacetate or heptanol can lead to the formation of byproducts. Ensure the purity of your starting materials before beginning the synthesis. |
Catalyst Performance Data
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. The following tables provide a summary of quantitative data for different types of catalysts used in the transesterification of β-keto esters with long-chain alcohols, which can serve as a guide for your experiments.
Table 1: Homogeneous and Lewis Acid Catalysts
| Catalyst | Starting Ester | Alcohol | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | Ethyl Acetoacetate | n-Heptanol | 1-2 mol% | Reflux | 4-8 | ~70-85 |
| p-Toluenesulfonic Acid | Ethyl Acetoacetate | n-Heptanol | 5 mol% | Reflux | 6-10 | ~75-90 |
| Boric Acid | Ethyl Acetoacetate | Primary Alcohols | 10 mol% | 80-100 | 5-8 | 85-95[1] |
| Methylboronic Acid | Ethyl Acetoacetate | Primary Alcohols | 5 mol% | Reflux | 12-24 | 80-95[1] |
Table 2: Heterogeneous Solid Acid Catalysts
| Catalyst | Starting Ester | Alcohol | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Amberlyst-15 | Ethyl Acetoacetate | n-Heptanol | 10-20 wt% | 100-120 | 8-16 | ~80-90 |
| Ceria on MFI Zeolite | Ethyl Acetoacetate | n-Amyl Alcohol | 0.1 g / 5 mL reactants | 70 | 4 | 97 |
| Silica-Supported Boric Acid | Methyl Acetoacetate | Long-chain Alcohols | 50 mg / mmol ester | 100 | 4.5 | 87-95[3] |
| Sulfated Zirconia | Methyl Acetoacetate | Cyclohexanol | Not specified | 100 | 6 | ~70-80[1] |
Table 3: Biocatalysts (Enzymes)
| Catalyst | Starting Ester | Alcohol | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Candida antarctica Lipase B (Novozym 435) | Ethyl Acetoacetate | n-Heptanol | 5-10 wt% | 40-60 | 24-48 | >90 |
| Lipozyme RM IM | Methyl Acetoacetate | n-Butanol | 3 wt% | 50-60 | 8-12 | ~85-95[1] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound using different types of catalysts. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)
-
Materials: Ethyl acetoacetate, n-heptanol, p-toluenesulfonic acid monohydrate, toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel.
-
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1.0 eq), n-heptanol (1.2 eq), and toluene (approx. 50% of the total reactant volume).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and collect the water/ethanol/toluene azeotrope in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of ethanol/water is collected, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (Silica-Supported Boric Acid)
-
Materials: Methyl acetoacetate, n-heptanol, silica-supported boric acid, diethyl ether or ethyl acetate.
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, filtration apparatus.
-
Procedure:
-
In a round-bottom flask, combine methyl acetoacetate (1.0 eq), n-heptanol (1.1 eq), and silica-supported boric acid (50 mg per mmol of ester).[3]
-
Heat the solvent-free mixture at 100°C with stirring.[3]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter to remove the catalyst.[3]
-
Wash the recovered catalyst with the solvent for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation if necessary.
-
Protocol 3: Synthesis using a Biocatalyst (Candida antarctica Lipase B)
-
Materials: Ethyl acetoacetate, n-heptanol, immobilized Candida antarctica lipase B (e.g., Novozym 435), molecular sieves.
-
Apparatus: Screw-capped flask, orbital shaker or magnetic stirrer with heating.
-
Procedure:
-
To a screw-capped flask, add ethyl acetoacetate (1.0 eq), n-heptanol (1.5 eq), and immobilized lipase (5-10% by weight of total substrates).
-
Add activated molecular sieves (4Å) to remove the ethanol byproduct.
-
Seal the flask and place it in an orbital shaker or on a stirring hotplate at 40-60°C.
-
Allow the reaction to proceed for 24-48 hours, monitoring by GC.
-
Once the reaction is complete, filter to recover the immobilized enzyme. The enzyme can be washed and reused.
-
The filtrate contains the this compound product, which can be purified by vacuum distillation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in catalyst selection for this compound synthesis.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Heptyl Acetoacetate and Ethyl Acetoacetate in Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The acetoacetic ester synthesis is a cornerstone in organic chemistry for the formation of α-substituted methyl ketones.[1][2][3] The choice of the starting β-keto ester can significantly influence reaction parameters and outcomes. This guide provides an objective comparison between the commonly used ethyl acetoacetate and the less conventional heptyl acetoacetate for ketone synthesis, supported by physicochemical data and generalized experimental protocols.
Introduction to Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method for preparing α-substituted and α,α-disubstituted methyl ketones.[2] The reaction sequence involves three key steps:
-
Deprotonation: A base is used to remove an acidic α-hydrogen from the acetoacetate, forming a resonance-stabilized enolate. The acidity of this proton (pKa ≈ 11 in ethyl acetoacetate) allows for the use of relatively mild bases like sodium ethoxide.
-
Alkylation: The nucleophilic enolate attacks an alkyl halide (R-X) in an SN2 reaction to form an α-alkylated acetoacetic ester.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed to a β-keto acid, typically under acidic or basic conditions, which readily undergoes decarboxylation upon heating to yield the final methyl ketone.[4]
The overall transformation effectively replaces the halide of an alkyl halide with a CH₃C(=O)CH₂– group.
Physicochemical Properties: Heptyl vs. Ethyl Acetoacetate
The difference in the alkyl chain of the ester group (heptyl vs. ethyl) leads to notable variations in their physical properties, which can impact reaction conditions, solvent choice, and work-up procedures.
| Property | Ethyl Acetoacetate | This compound | Impact on Synthesis |
| Molecular Formula | C₆H₁₀O₃ | C₁₁H₂₀O₃ | Higher molecular weight for heptyl ester. |
| Molecular Weight | 130.14 g/mol [5][6] | 200.28 g/mol [7] | Affects stoichiometry calculations. |
| Boiling Point | 180.8 °C[5][8] | 245-247 °C[7][9] | Heptyl ester and its derivatives are less volatile, which can simplify removal of lower-boiling solvents but requires higher temperatures or vacuum for distillation. |
| Density | 1.02-1.029 g/mL[5][8] | ~0.95 g/mL (estimated) | Minor differences in handling and phase separation. |
| Water Solubility | Sparingly soluble (~2.8 g/100 mL)[6][10] | Low (estimated <1 g/100 mL)[9] | Lower water solubility of this compound and its intermediates can slow down the hydrolysis step, potentially requiring co-solvents or phase-transfer catalysts. |
| logP (o/w) | 0.25[6] | 2.915 (estimated)[7] | The higher octanol-water partition coefficient for the heptyl ester indicates greater lipophilicity, affecting solvent choice for extraction. |
Performance Comparison in Ketone Synthesis
The primary differences in synthetic performance arise from the steric and electronic effects of the ester's alkyl group, particularly during the hydrolysis and decarboxylation stages.
| Stage | Ethyl Acetoacetate | This compound | Rationale and Considerations |
| Enolate Formation | Readily forms an enolate with standard bases like sodium ethoxide in ethanol.[4] | Similar reactivity at the α-carbon is expected. To avoid transesterification, a corresponding base like sodium heptoxide should ideally be used, though this is less common. Sodium ethoxide can be used if the subsequent hydrolysis step cleaves the ester anyway.[4] | The α-protons' acidity is primarily dictated by the two adjacent carbonyl groups, so the ester's alkyl chain has a minor effect on this step. |
| Alkylation | Efficient SN2 reaction with primary and some secondary alkyl halides. | Similar efficiency is expected as the reaction site is distant from the ester alkyl group. | Steric hindrance from the ester group is minimal at the α-carbon reaction site. |
| Hydrolysis (Saponification) | Standard hydrolysis with aqueous NaOH or HCl is efficient.[4] The reaction is typically homogeneous or becomes so as the reaction proceeds. | Hydrolysis is expected to be slower due to the increased steric bulk of the heptyl group and lower solubility in aqueous media. More vigorous conditions (e.g., higher temperatures, longer reaction times, co-solvents like THF, or a phase-transfer catalyst) may be required for complete saponification.[11] | The larger, more lipophilic heptyl group hinders the approach of water/hydroxide to the ester's carbonyl carbon. |
| Work-up & Purification | Standard extraction procedures are effective. The final ketone is often purified by distillation. | The higher boiling points of the alkylated heptyl ester and the final ketone necessitate vacuum distillation for purification. The increased lipophilicity may alter extraction solvent preferences. | Volatility is a key differentiating factor in the purification strategy. |
| Typical Yields | Generally high yields are reported for a wide range of alkyl halides. | Yields may be moderate to good. The more demanding hydrolysis conditions could potentially lead to side reactions, although direct comparative data is scarce. | The efficiency of the hydrolysis and decarboxylation steps is critical to the overall yield. |
Experimental Protocols and Workflows
While specific reaction conditions should be optimized for each target ketone, the following generalized protocols highlight the key differences when using ethyl acetoacetate versus this compound.
Generalized Experimental Workflow
The overall workflow for the acetoacetic ester synthesis is a multi-step process, as illustrated below.
Caption: Generalized workflow for acetoacetic ester ketone synthesis.
Protocol 1: Synthesis of 2-Pentanone from Ethyl Acetoacetate
This protocol is a representative example for using ethyl acetoacetate.
-
Alkylation: In a flask equipped with a reflux condenser and drying tube, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Ethyl acetoacetate (1.0 eq) is added, followed by the dropwise addition of ethyl iodide (1.0 eq). The mixture is refluxed until the reaction is complete (monitored by TLC).[12][13]
-
Work-up: The ethanol is removed by distillation. The residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated to yield crude ethyl 2-ethylacetoacetate.
-
Hydrolysis and Decarboxylation: The crude ester is added to a 10-15% aqueous sodium hydroxide solution and refluxed for several hours until the ester layer disappears.[14] The solution is then acidified with dilute sulfuric or hydrochloric acid and heated to reflux until the evolution of CO₂ ceases.[14]
-
Purification: The mixture is cooled, and the 2-pentanone is isolated by extraction and purified by distillation (b.p. ~102 °C).
Protocol 2: Synthesis of 2-Decanone from this compound (Inferred)
This inferred protocol is adapted for the properties of this compound.
-
Alkylation: In a suitable flask, sodium metal (1.0 eq) is dissolved in anhydrous ethanol or heptanol to prepare the alkoxide. This compound (1.0 eq) is added, followed by propyl bromide (1.0 eq). The mixture is refluxed for several hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Hydrolysis and Decarboxylation: The crude heptyl 2-propylacetoacetate is added to a solution of sodium hydroxide (2-3 eq) in a mixture of water and a co-solvent like THF or ethanol to improve solubility. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be added to accelerate the reaction.[11] The mixture is refluxed vigorously for an extended period (e.g., 8-16 hours). The reaction is then strongly acidified and refluxed until decarboxylation is complete.
-
Purification: The final product, 2-decanone, is isolated by extraction and purified by vacuum distillation (b.p. ~210 °C at atmospheric pressure).[15]
Reaction Mechanism and Visualization
The core chemical transformations are identical for both esters. The mechanism involves the formation of a stabilized enolate, which acts as the key nucleophilic intermediate.
Caption: Key steps in the acetoacetic ester synthesis pathway.
Conclusion
-
Ethyl acetoacetate remains the reagent of choice for most standard acetoacetic ester syntheses due to its commercial availability, lower cost, and favorable physical properties that allow for straightforward reaction conditions and purification. Its higher water solubility facilitates a more rapid and efficient hydrolysis step.
-
This compound is a viable alternative, particularly if the heptyl ester itself is the desired product of an initial reaction or if specific solubility properties are required. However, its use in ketone synthesis presents challenges, primarily in the hydrolysis and decarboxylation step. Researchers should anticipate the need for more forcing conditions—such as higher temperatures, longer reaction times, co-solvents, or phase-transfer catalysts—to overcome the slower saponification rate associated with the sterically larger and more lipophilic heptyl group. Furthermore, purification of the final high-boiling ketone will necessitate vacuum distillation.
The selection between these two esters should be based on the specific synthetic target, available equipment, and the anticipated challenges in the hydrolysis and purification stages. For routine synthesis of simple methyl ketones, ethyl acetoacetate offers a more practical and efficient pathway.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Ethyl Acetoacetate: Structure, Uses & Reactions Explained [vedantu.com]
- 6. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 42598-96-9 [thegoodscentscompany.com]
- 8. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 9. This compound [flavscents.com]
- 10. Ethyl acetoacetate | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 2-Decanone - Wikipedia [en.wikipedia.org]
Comparative study of different alkyl acetoacetates in organic reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that can significantly influence the outcome of a chemical synthesis. Alkyl acetoacetates are versatile building blocks in a variety of important organic reactions, including the Japp-Klingemann, Biginelli, and Hantzsch reactions. This guide provides an objective comparison of the performance of different alkyl acetoacetates—namely methyl, ethyl, and tert-butyl acetoacetate—in these transformations, supported by available experimental data and detailed methodologies.
The reactivity of alkyl acetoacetates is primarily governed by the nature of the alkyl group, which can exert both steric and electronic effects on the course of a reaction. Understanding these influences allows for the rational selection of the most appropriate acetoacetate derivative to optimize reaction yields, rates, and selectivity.
Impact of Alkyl Group on Reactivity
The ester group of an alkyl acetoacetate can influence the reactivity of the active methylene group and the carbonyl functionalities. Generally, the reactivity of the enolate, which is a key intermediate in many of these reactions, is affected by the electronic properties of the alkyl group. However, in the context of multicomponent reactions like the Biginelli and Hantzsch syntheses, steric hindrance around the ester group can play a more dominant role, impacting the rate of cyclization and condensation steps.
For instance, tert-butyl acetoacetate is noted to be significantly more reactive in acetoacetylation reactions, reportedly reacting 15 to 20 times faster than methyl or ethyl acetoacetate. This increased reactivity is attributed to the steric bulk of the tert-butyl group, which favors the cleavage of the acyl-oxygen bond. While this specific data pertains to acetoacetylation, it suggests that the choice of the alkyl group can have a profound impact on reaction kinetics.
Comparative Performance in Key Organic Reactions
To provide a clear comparison, this guide focuses on three well-established and widely used reactions in organic synthesis: the Japp-Klingemann reaction for the synthesis of hydrazones, the Biginelli reaction for the synthesis of dihydropyrimidinones, and the Hantzsch synthesis for the preparation of dihydropyridines.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine.[1][2] These compounds are of significant interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers.[2]
A comparative study on the Hantzsch reaction using various aromatic aldehydes with either methyl acetoacetate or ethyl acetoacetate in a glycine-HCl buffer solution provides valuable quantitative data. The results, summarized in the table below, indicate that in many cases, methyl acetoacetate provides slightly higher yields compared to ethyl acetoacetate under these specific green chemistry conditions.[3]
| Aldehyde | Alkyl Acetoacetate | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Methyl Acetoacetate | 3 | 92 |
| Benzaldehyde | Ethyl Acetoacetate | 3.5 | 90 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 2.5 | 95 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 3 | 93 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | 2 | 98 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | 2.5 | 96 |
| 4-Methylbenzaldehyde | Methyl Acetoacetate | 4 | 88 |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | 4.5 | 85 |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | 5 | 82 |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | 5.5 | 78 |
Data sourced from a study on the eco-friendly synthesis of 1,4-dihydropyridines.[3]
The observed trend suggests that the smaller methyl group may lead to faster reaction rates and higher yields due to reduced steric hindrance during the condensation and cyclization steps.
Hantzsch Synthesis Workflow
Caption: General experimental workflow for the Hantzsch dihydropyridine synthesis.
Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[4] This reaction is of great importance in medicinal chemistry due to the diverse biological activities of the resulting products.
Biginelli Reaction Mechanism
Caption: A simplified representation of the key steps in the Biginelli reaction.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][5] This reaction is a valuable tool for the synthesis of indoles and other heterocyclic compounds.[1]
The mechanism involves the initial deprotonation of the β-ketoester to form an enolate, which then attacks the diazonium salt. The subsequent steps involve hydrolysis or decarboxylation. The nature of the alkyl group in the ester can influence the rate of hydrolysis. Generally, methyl and ethyl esters are readily hydrolyzed under basic or acidic conditions, while tert-butyl esters are more resistant to hydrolysis but can be cleaved under acidic conditions. This difference in lability could be exploited to control the reaction outcome or to design orthogonal protection strategies in more complex syntheses.
Direct comparative studies on the yields and reaction times for different alkyl acetoacetates in the Japp-Klingemann reaction are not extensively documented. However, the choice of the ester will influence the work-up procedure and the conditions required for the final hydrolysis or decarboxylation step.
Japp-Klingemann Reaction Pathway
Caption: The sequential steps involved in the Japp-Klingemann reaction.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of different alkyl acetoacetates. Below are representative procedures for the Hantzsch and Biginelli reactions.
General Experimental Protocol for the Hantzsch Synthesis
This protocol is adapted from a study on the green synthesis of 1,4-dihydropyridines.[3]
-
Reaction Setup: In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), an alkyl acetoacetate (methyl or ethyl acetoacetate, 2 mmol), and ammonium carbonate (1.5 mmol) is prepared in a glycine-HCl buffer solution (5 mL, pH 2.2).
-
Reaction Execution: The mixture is stirred at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and distilled water (10 mL) is added. The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
General Experimental Protocol for the Biginelli Reaction
This is a general procedure for the classical Biginelli reaction.
-
Reaction Setup: A mixture of an aldehyde (10 mmol), an alkyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 2-3 drops) is placed in a round-bottom flask containing ethanol (20 mL).
-
Reaction Execution: The reaction mixture is heated to reflux with constant stirring. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Conclusion
The choice of the alkyl group in an acetoacetate ester can have a discernible impact on the outcome of organic reactions. In the Hantzsch synthesis, the available data suggests that methyl acetoacetate may offer slightly better yields compared to ethyl acetoacetate, likely due to reduced steric hindrance. While comprehensive comparative data for the Biginelli and Japp-Klingemann reactions is less available, similar steric and electronic effects of the alkyl group are expected to play a role. The increased reactivity of tert-butyl acetoacetate in acetoacetylation highlights the significant influence the ester group can have on reaction kinetics.
For researchers and drug development professionals, a careful consideration of these factors is crucial for optimizing synthetic routes. The provided experimental protocols offer a starting point for the systematic evaluation of different alkyl acetoacetates in these important transformations, enabling the selection of the most suitable reagent for a given synthetic challenge. Further comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in reaction design and development.
References
Validating the Structure of Heptyl Acetoacetate: A Comparative Guide to 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of heptyl acetoacetate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a comparison with alternative analytical techniques and includes detailed experimental protocols and predicted spectral data to aid in the confirmation of the molecular structure. This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms, a phenomenon readily investigated by NMR.[1]
Structural Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns in 1H and 13C NMR spectra, the precise structure of a compound like this compound can be elucidated.
Predicted NMR Data for this compound
The following tables summarize the predicted 1H and 13C NMR spectral data for the keto and enol forms of this compound in a standard deuterated solvent like CDCl3. These predictions are based on established chemical shift ranges and data from analogous compounds such as ethyl acetoacetate.[2][3][4] Researchers can compare their experimental findings with this data to validate their synthesis.
Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Experimental Data |
| H-a | ~2.25 | s | - | 3H | |
| H-b | ~3.45 | s | - | 2H | |
| H-c | ~4.15 | t | ~6.7 | 2H | |
| H-d | ~1.65 | p | ~6.8 | 2H | |
| H-e | ~1.30 | m | - | 8H | |
| H-f | ~0.90 | t | ~7.0 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (Keto Tautomer)
| Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Data |
| C-1 | ~201.0 | |
| C-2 | ~50.0 | |
| C-3 | ~167.5 | |
| C-4 | ~30.0 | |
| C-5 | ~65.5 | |
| C-6 | ~28.5 | |
| C-7 | ~25.8 | |
| C-8 | ~31.7 | |
| C-9 | ~22.5 | |
| C-10 | ~14.0 |
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (Enol Tautomer)
| Atom | Predicted Chemical Shift (δ, ppm) | Notes | Experimental Data |
| Enolic OH | ~12.0 | s, broad | |
| Vinylic CH | ~5.0 | s | |
| C=O (Ester) | ~175 | ||
| C-OH | ~178 | ||
| =C-H | ~90 |
Experimental Protocol for NMR Analysis
A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[1]
1. Sample Preparation:
-
Accurately weigh 5-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and obtain sharp NMR signals.
3. Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically necessary. Proton decoupling is generally employed to simplify the spectrum and enhance signal intensity.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Comparison with Alternative Structural Validation Methods
While NMR is a cornerstone of structural elucidation, other techniques provide complementary information.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry, and tautomeric equilibrium.[1] | Unambiguous structure determination, non-destructive. | Requires larger sample amounts than MS, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[5][6][7][8][9] | High sensitivity, requires very small sample amounts, can identify isomers based on fragmentation.[5][7] | Provides limited information on the specific arrangement of atoms and stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O).[1][10] | Fast, simple, and can provide information on keto-enol tautomerism.[1] | Provides limited information on the overall molecular structure and connectivity. |
Workflow for Structural Validation of this compound
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound, purported to be this compound, using NMR spectroscopy.
Caption: Workflow for structural validation of this compound via NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 3. Ethyl acetoacetate(141-97-9) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of Heptyl Acetoacetate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the mass spectral fragmentation of heptyl acetoacetate with its shorter-chain analogue, ethyl acetoacetate, supported by experimental data and protocols.
The fragmentation of β-keto esters in a mass spectrometer is primarily governed by established mechanisms such as α-cleavage and the McLafferty rearrangement. These processes lead to the formation of characteristic fragment ions that provide valuable clues about the molecule's structure. By comparing the mass spectra of this compound and ethyl acetoacetate, we can observe the influence of the alkyl chain length on the fragmentation pathways.
Comparative Analysis of Fragmentation Patterns
The electron ionization (EI) mass spectra of this compound and ethyl acetoacetate reveal both similarities and distinct differences in their fragmentation. The core acetoacetate structure dictates the primary cleavage points, while the variation in the ester alkyl group (heptyl vs. ethyl) introduces shifts in the mass-to-charge ratio (m/z) of certain fragments and alters their relative abundances.
Below is a table summarizing the major fragment ions observed or predicted for this compound and those observed for ethyl acetoacetate.
| Fragment Ion | Proposed Structure | m/z (this compound) | m/z (Ethyl Acetoacetate) | Fragmentation Pathway |
| [M]+• | [CH₃COCH₂COOC₇H₁₅]+• | 200 | 130 | Molecular Ion |
| [M - C₇H₁₄]+• | [CH₃COCH₂COOH]+• | 102 | - | McLafferty Rearrangement |
| [M - OC₇H₁₅]⁺ | [CH₃COCH₂CO]⁺ | 101 | - | α-Cleavage |
| [M - C₂H₅O]⁺ | [CH₃COCH₂CO]⁺ | - | 85 | α-Cleavage |
| [C₇H₁₅O]⁺ | [C₇H₁₅O]⁺ | 115 | - | α-Cleavage |
| [C₂H₅O]⁺ | [C₂H₅O]⁺ | - | 45 | α-Cleavage |
| [CH₃CO]⁺ | [CH₃CO]⁺ | 43 | 43 | α-Cleavage (Base Peak) |
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of competing reactions initiated by the high-energy electrons in the ion source. The following diagram illustrates the key fragmentation pathways.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the fragmentation pattern of ethyl acetoacetate from a reference library (e.g., NIST).
This comprehensive guide provides a foundational understanding of the mass spectral fragmentation of this compound, offering valuable insights for researchers engaged in the structural elucidation of organic molecules. The provided data and protocols can be readily adapted for comparative studies of other β-keto esters and related compounds.
A Comparative Guide to Purity Assessment of Synthesized Heptyl Acetoacetate by Gas Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical aspect of quality control and subsequent applications. This guide provides an objective comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized heptyl acetoacetate. The comparison is supported by detailed experimental protocols and illustrative data to aid in method selection for this and similar β-keto esters.
This compound is commonly synthesized via the reaction of diketene with n-heptanol. This synthesis route can lead to several process-related impurities, including unreacted n-heptanol, by-products from diketene such as dehydroacetic acid, and other ester impurities.[1] The choice of analytical methodology for purity assessment must consider the volatility and thermal stability of this compound and its potential impurities.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic purity assessment data for a synthesized batch of this compound using GC, HPLC, and qNMR.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Purity of this compound (%) | 98.5 | 98.3 | 98.6 |
| Detected Impurities (%) | |||
| n-Heptanol | 0.8 | 0.9 | 0.8 |
| Dehydroacetic Acid | Not Detected (Non-volatile) | 0.5 | 0.4 |
| Other Ester By-products | 0.7 | 0.3 | 0.2 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Precision (RSD%) | < 2% | < 2% | < 1% |
| Analysis Time per Sample | ~20 minutes | ~30 minutes | ~15 minutes |
Detailed Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds.[2] For acetoacetate esters, challenges such as thermal degradation and keto-enol tautomerism must be considered.[3]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless inlet
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[4][5] For β-keto esters, peak shape can be a challenge due to keto-enol tautomerism, which can be mitigated by adjusting mobile phase pH or temperature.[3]
Instrumentation:
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start at 50% acetonitrile, increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.
Data Analysis: Purity is determined by the peak area percentage of this compound relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[6][7][8][9][10] The signal intensity in ¹H-NMR is directly proportional to the number of protons, enabling accurate quantification.[6]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
qNMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (a certified reference material).
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of CDCl₃ and transfer to an NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Method Comparison and Rationale
Gas Chromatography (GC):
-
Advantages: High resolution for volatile impurities, fast analysis time, and robust detectors like FID. It is well-suited for identifying and quantifying residual n-heptanol and other volatile by-products.
-
Disadvantages: Potential for thermal degradation of this compound at high injector temperatures. The presence of keto-enol tautomers can sometimes lead to peak broadening or splitting. Non-volatile impurities like dehydroacetic acid will not be detected.
High-Performance Liquid Chromatography (HPLC):
-
Advantages: Suitable for non-volatile and thermally sensitive impurities. Can analyze a wider range of potential by-products from the synthesis.
-
Disadvantages: Keto-enol tautomerism of this compound can cause poor peak shapes, potentially affecting integration and accuracy.[3] Method development can be more complex to optimize the separation of all potential impurities.
Quantitative NMR (qNMR):
-
Advantages: A primary ratio method that provides a direct measure of purity without the need for a specific reference standard for the analyte. It can simultaneously identify and quantify the main component and impurities with known structures. It is non-destructive, and the sample can be recovered.[4]
-
Disadvantages: Lower sensitivity compared to chromatographic techniques for trace impurities. Peak overlap can complicate quantification if not carefully managed. Requires a higher concentration of the sample.
Visualizations
Caption: Experimental workflow for GC-based purity assessment.
Caption: Comparison of analytical methods for purity assessment.
References
- 1. CA1152528A - Process for the preparation of acetoacetic acid alkyl esters - Google Patents [patents.google.com]
- 2. soeagra.com [soeagra.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. rssl.com [rssl.com]
- 7. emerypharma.com [emerypharma.com]
- 8. ethz.ch [ethz.ch]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of Heptyl Acetoacetate and Methyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of heptyl acetoacetate and methyl acetoacetate, two prominent β-keto esters utilized in organic synthesis. While both compounds share the characteristic reactivity of the acetoacetate functional group, the difference in their ester alkyl chains—heptyl versus methyl—imparts distinct physical properties and can influence their behavior in chemical reactions. This document summarizes their physical properties, outlines the fundamental reactions they undergo, and discusses the theoretical differences in their reactivity based on established chemical principles.
Physical Properties
The difference in the alkyl ester group between this compound and methyl acetoacetate leads to significant variations in their physical properties, which are crucial for practical handling and reaction setup.
| Property | This compound (Heptyl 3-oxobutanoate) | Methyl Acetoacetate (Methyl 3-oxobutanoate) |
| Molecular Formula | C₁₁H₂₀O₃ | C₅H₈O₃[1] |
| Molecular Weight | 200.28 g/mol | 116.12 g/mol [1] |
| Boiling Point | 245-247 °C @ 760 mmHg | 169-170 °C @ 760 mmHg[1][2] |
| Melting Point | Not available | -80 °C[1] |
| Density | Not available | 1.076-1.077 g/mL at 20-25 °C[1][2] |
| Solubility in Water | Predicted to be low | Miscible with water[1] |
The longer hydrocarbon chain in this compound results in a higher molecular weight and a significantly higher boiling point compared to methyl acetoacetate. This lower volatility can be advantageous in high-temperature reactions. Conversely, the increased lipophilicity of the heptyl group is expected to decrease its solubility in polar solvents like water, in contrast to the miscibility of methyl acetoacetate.
Core Reactivity: The Acetoacetic Ester Synthesis
The primary utility of both heptyl and methyl acetoacetate in organic synthesis lies in the acetoacetic ester synthesis. This sequence of reactions allows for the formation of substituted ketones. The core reactivity stems from the acidity of the α-protons located on the methylene group between the two carbonyl functionalities.
The overall transformation can be broken down into three key steps:
-
Enolate Formation: The α-protons are readily abstracted by a suitable base to form a resonance-stabilized enolate. The choice of base is crucial to avoid side reactions such as saponification of the ester. Typically, an alkoxide base corresponding to the ester's alcohol portion is used (e.g., sodium methoxide for methyl acetoacetate).
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position.
-
Hydrolysis and Decarboxylation: The resulting α-substituted acetoacetic ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.
Comparative Reactivity
Enolate Formation: The electronic effect of the alkyl group on the acidity of the α-protons is generally considered to be minimal. Therefore, the pKa of the α-protons for both heptyl and methyl acetoacetate is expected to be very similar.
Alkylation: The rate of the SN2 alkylation reaction can be influenced by steric hindrance around the nucleophilic α-carbon. The bulkier heptyl group may introduce slightly more steric hindrance compared to the methyl group, potentially leading to a slower reaction rate, especially with bulky alkyl halides. However, this effect is likely to be small as the steric bulk is relatively distant from the reacting center.
Hydrolysis: The rate of ester hydrolysis, both acid- and base-catalyzed, can be affected by the steric bulk of the alcohol portion of the ester. Generally, bulkier alkyl groups can slightly decrease the rate of hydrolysis due to increased steric hindrance at the carbonyl carbon, which is the site of nucleophilic attack by water or hydroxide. Therefore, this compound might hydrolyze at a slightly slower rate than methyl acetoacetate under identical conditions.
Decarboxylation: The decarboxylation step occurs from the β-keto acid intermediate. Since the ester group is removed during the prior hydrolysis step, the nature of the original alkyl group (heptyl vs. methyl) has no direct influence on the rate of decarboxylation.
Experimental Protocols
While a direct comparative protocol is unavailable, the following represents a general procedure for the alkylation of an acetoacetate, which can be adapted for both heptyl and methyl acetoacetate.
General Alkylation of Acetoacetic Esters
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the corresponding sodium alkoxide (e.g., sodium methoxide for methyl acetoacetate, or sodium heptoxide for this compound, 1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., the corresponding alcohol or an aprotic solvent like THF). The acetoacetic ester (1.0 equivalent) is then added dropwise at a controlled temperature (often 0 °C to room temperature). The mixture is stirred for a period to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 equivalents) is added to the enolate solution, and the reaction mixture is stirred, often with heating, until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Hydrolysis and Decarboxylation: The crude alkylated acetoacetic ester is refluxed with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH followed by acidification) to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid. The final ketone product is then isolated and purified.
Visualizing the Reaction Pathway and Logic
The following diagrams illustrate the key transformations and the logical flow of the acetoacetic ester synthesis.
Figure 1. General workflow of the acetoacetic ester synthesis.
Figure 2. Resonance stabilization of the acetoacetate enolate.
Conclusion
References
The Heptyl Ester Group: A Double-Edged Sword in Reaction Kinetics
For researchers, scientists, and drug development professionals, understanding the nuanced influence of chemical functional groups on reaction kinetics is paramount for optimizing synthetic routes and designing effective therapeutic agents. The heptyl ester group, a common moiety in pharmaceuticals and industrial chemicals, presents a fascinating case study in the trade-off between steric hindrance and lipophilicity, directly impacting reaction rates and equilibrium positions.
This guide provides an objective comparison of the heptyl ester's influence on reaction kinetics against other alkyl esters, supported by experimental data from various studies. We delve into the underlying principles governing these kinetic variations and provide standardized experimental protocols for their investigation.
Unpacking the Influence: Steric and Electronic Effects
The length of the alkyl chain in an ester plays a critical role in determining its reactivity. Generally, as the carbon chain length increases, the reaction rate tends to decrease.[1] This phenomenon is primarily attributed to steric hindrance, where the bulky alkyl group impedes the approach of reactants to the reaction center. However, the increased lipophilicity of longer chains can enhance solubility in non-polar solvents, which can, in some cases, favorably influence reaction rates.
In the context of the heptyl ester, its seven-carbon chain presents a significant steric barrier compared to smaller esters like methyl or ethyl esters. This steric effect is a dominant factor in many reactions, leading to slower reaction rates. For instance, in acid-catalyzed esterification reactions, an increase in the carbon chain length of the alcohol has been shown to decrease the reaction rate.[1] Conversely, in enzymatic reactions, longer-chain substrates can sometimes exhibit higher conversion yields, suggesting a better fit or higher affinity for the enzyme's active site.[2]
Comparative Kinetic Data
To illustrate the impact of the heptyl ester group on reaction kinetics, the following table summarizes key kinetic parameters from various studies. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in reaction conditions, catalysts, and substrates. However, the trends observed provide valuable insights into the relative reactivity of heptyl esters.
| Reaction Type | Ester Group | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Enzymatic Synthesis of Fatty Acid Fructose Esters | Various Chain Lengths | Lipase | 55 | 24 | Higher conversion with longer chains | [2] |
| Acid-Catalyzed Esterification | Ethyl Acetate (C2) | Acid Catalyst | 40 | - | ~80 | [1] |
| Acid-Catalyzed Esterification | Longer Chain Esters | Acid Catalyst | 40 | - | Decreased conversion with increased chain length | [1] |
| Synthesis of Heptyl Butanoate | Heptyl (C7) | AC-SO3H | 130 | 0.5 | 80.3 (Microwave) vs 53.0 (Conventional) | [3] |
| Esterification of Phthalic Anhydride | n-Heptyl (C7) | Sulfuric Acid | 160 | - | First-order kinetics observed | [4] |
| Alkaline Hydrolysis | Various Phthalates | - | - | - | Rate decreases with larger alkyl chains | [5] |
Experimental Protocols
Reproducible and comparable kinetic data rely on well-defined experimental protocols. Below are detailed methodologies for key experiments commonly used to assess the influence of the heptyl ester group on reaction kinetics.
Protocol 1: Acid-Catalyzed Esterification
Objective: To determine the rate constant for the esterification of a carboxylic acid with heptanol compared to other alcohols.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Heptanol and other alcohols (e.g., methanol, ethanol, propanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Inert solvent (e.g., toluene)
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Heating mantle with a magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the round-bottom flask with the carboxylic acid, the alcohol (in a specific molar ratio, e.g., 1:1 or with one reactant in excess), the solvent, and the acid catalyst.
-
Heat the mixture to reflux with vigorous stirring.
-
Collect the water byproduct in the Dean-Stark trap to drive the equilibrium towards the product.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots (e.g., by cooling and neutralizing the catalyst).
-
Analyze the samples by GC or HPLC to determine the concentration of the reactants and products over time.
-
Calculate the rate constant by fitting the concentration data to an appropriate rate law (e.g., second-order).
Protocol 2: Enzymatic Ester Synthesis
Objective: To evaluate the efficiency of an enzymatic synthesis of a heptyl ester.
Materials:
-
Carboxylic acid or another acyl donor
-
Heptanol
-
Immobilized lipase (e.g., Candida antarctica lipase B - CALB)
-
Organic solvent (e.g., hexane, toluene) or solvent-free system
-
Shaking incubator or stirred-tank reactor
-
Molecular sieves (optional, for water removal)
-
Analytical equipment (GC or HPLC)
Procedure:
-
In a reaction vessel, combine the carboxylic acid, heptanol, and the immobilized lipase in the chosen solvent or in a solvent-free system.
-
If applicable, add molecular sieves to remove the water produced during the reaction.
-
Place the vessel in a shaking incubator or reactor at a controlled temperature (typically 30-70 °C).[6]
-
Monitor the reaction by taking samples at various time points.
-
Analyze the samples using GC or HPLC to quantify the formation of the heptyl ester.
-
Calculate the initial reaction rate and the final conversion percentage.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical esterification reaction and a general experimental workflow for kinetic analysis.
Caption: Acid-catalyzed esterification mechanism.
Caption: General workflow for kinetic studies.
Conclusion
The influence of the heptyl ester group on reaction kinetics is a multifaceted issue, primarily governed by a balance between steric hindrance and lipophilicity. While its larger size generally leads to slower reaction rates in conventional chemical syntheses compared to smaller alkyl esters, this is not a universal rule. In enzymatic reactions, the longer chain can sometimes be advantageous. For researchers and drug development professionals, a thorough understanding of these competing effects is crucial for the rational design of synthetic pathways and the development of new chemical entities. The provided experimental protocols offer a starting point for systematically investigating these kinetic effects in specific reaction systems.
References
A Comparative Guide to the Synthesis of Heptyl Acetoacetate: Traditional vs. Modern Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Heptyl acetoacetate, a valuable β-keto ester, serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a detailed comparison of a traditional synthesis route with a modern, greener alternative, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and environmental impact. Below is a summary of the key performance indicators for the traditional alkylation method and a modern transesterification approach.
| Parameter | Traditional Route: Acetoacetic Ester Synthesis (Alkylation) | New Route: Catalytic Transesterification |
| Starting Materials | Ethyl acetoacetate, Heptyl bromide, Sodium ethoxide | Ethyl acetoacetate, Heptanol |
| Catalyst/Reagent | Sodium ethoxide (strong base) | Boric acid, Enzymes (e.g., Lipase), or Solid Acids |
| Solvent | Absolute ethanol | Toluene or solvent-free |
| Reaction Time | 6 - 10 hours | 4 - 24 hours (catalyst dependent) |
| Reaction Temperature | Reflux (approx. 78 °C) | 80 - 110 °C (catalyst dependent) |
| Yield | ~70-75% | 85 - 98% |
| Byproducts | Sodium bromide | Ethanol |
| Environmental/Safety | Use of a strong, moisture-sensitive base; formation of salt waste. | Milder catalysts; can be performed solvent-free; byproduct is ethanol. |
Synthetic Pathways
The two routes to this compound are fundamentally different in their chemical approach. The traditional method relies on the formation of a carbanion and subsequent nucleophilic substitution, while the new route involves the exchange of the ester's alcohol moiety.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via both the traditional and new routes.
Protocol 1: Traditional Acetoacetic Ester Synthesis (Alkylation)
This protocol is adapted from the general procedure for alkylating ethyl acetoacetate.[1][2]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 2.5 L of absolute ethanol. Gradually add 115 g of metallic sodium in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to dissolve completely.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 650 g of ethyl acetoacetate.
-
Alkylation: Heat the solution to a gentle reflux. Over a period of approximately 2 hours, add 895 g of heptyl bromide dropwise to the boiling solution.
-
Reaction Completion: Continue to reflux and stir the mixture until the solution is neutral to moist litmus paper, which typically takes 6 to 10 hours.
-
Work-up: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.
-
Purification: Remove the ethanol by distillation. The crude this compound is then purified by vacuum distillation.
Protocol 2: New Synthetic Route (Boric Acid Catalyzed Transesterification)
This protocol is based on green chemistry principles for the transesterification of β-keto esters.[3][4][5]
-
Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 130 g of ethyl acetoacetate, 116 g of heptanol, 5.5 g (10 mol%) of boric acid, and 200 mL of toluene.
-
Reaction: Heat the mixture to reflux. The ethanol produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by observing the amount of ethanol collected or by using techniques such as TLC or GC. The reaction is typically complete within 5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution to remove the boric acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of this compound is outlined below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Heptyl Acetoacetate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is fundamental to ensuring data integrity and making informed decisions. Heptyl acetoacetate, an ester with applications in various chemical syntheses, requires accurate analytical methods for its characterization and quantification. Cross-validation of these methods is a critical step to ensure consistency and reliability of results, particularly when methods are transferred between laboratories or when different techniques are employed to measure the same analyte.
This guide provides a comparative overview of the principal analytical methods suitable for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific cross-validation data for this compound is not extensively available in public literature, this document outlines the established principles of method validation and cross-validation based on international guidelines and provides model experimental protocols derived from the analysis of structurally similar compounds.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte in a given sample matrix.[1] This process is essential for:
-
Method Transfer: Ensuring a validated method performs as intended when transferred from a development laboratory to a quality control laboratory.
-
Multi-site Studies: Guaranteeing consistency of data generated across different testing sites.
-
Method Upgrades: Verifying that a new or modified analytical method yields results comparable to the original validated method.
-
Regulatory Compliance: Meeting the requirements of regulatory agencies such as the Food and Drug Administration (FDA) and adhering to guidelines from the International Council for Harmonisation (ICH).[2][3][4][5]
The core parameters evaluated during cross-validation are drawn from the ICH Q2(R2) guidelines and include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[6][7][8]
Comparative Analysis of Analytical Methods
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of volatile and semi-volatile organic compounds like this compound. The choice between these methods often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary columns with non-polar stationary phases (e.g., DB-1, HP-5ms). | Reverse-phase columns (e.g., C18, C8) are common for esters.[9][10] |
| Detector | Flame Ionization Detector (FID) for general quantification, Mass Spectrometry (MS) for identification and enhanced specificity. | Ultraviolet (UV) detector, or for compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[10] |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. This compound is suitable for GC analysis.[11] | Does not require the analyte to be volatile, offering broader applicability. |
| Strengths | High resolution and sensitivity, particularly with MS detectors. Well-established for the analysis of esters.[12][13][14] | Versatile, applicable to a wide range of compounds, and generally non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Tautomerization of acetoacetates can sometimes lead to peak tailing or broadening.[15][16] | May require the analyte to have a UV-absorbing chromophore for sensitive detection with a UV detector. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are model protocols for the analysis of this compound by GC-FID and HPLC-UV.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness fused silica capillary column with a bonded phase of 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as ethyl acetate to a final concentration within the linear range of the method. An internal standard (e.g., n-dodecane) should be added for improved quantitative accuracy.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV absorbance maximum of this compound (typically around 245 nm for the enol form of acetoacetates).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the established linear range of the method.
Cross-Validation Workflow
The cross-validation of the GC-FID and HPLC-UV methods should be conducted by analyzing the same set of samples with both techniques and comparing the results.
Data Presentation and Acceptance Criteria
All quantitative data from the cross-validation study should be summarized in tables for clear comparison. The acceptance criteria should be pre-defined in a validation protocol.[17]
Table 1: Comparison of Accuracy Results
| Concentration Level | Method A (GC-FID) % Recovery | Method B (HPLC-UV) % Recovery | % Difference |
| Low | 99.5 | 100.2 | -0.7 |
| Medium | 100.1 | 100.5 | -0.4 |
| High | 99.8 | 99.4 | 0.4 |
| Acceptance Criterion | \multicolumn{3}{c | }{The % difference between the mean results should not exceed a pre-defined limit (e.g., ± 5%).} |
Table 2: Comparison of Precision Results (Intermediate Precision)
| Concentration Level | Method A (GC-FID) %RSD | Method B (HPLC-UV) %RSD |
| Low | 1.2 | 1.5 |
| Medium | 0.8 | 1.1 |
| High | 0.6 | 0.9 |
| Acceptance Criterion | \multicolumn{2}{c | }{The %RSD for each method should be within an acceptable range (e.g., ≤ 2%).} |
Conclusion
Both GC and HPLC are suitable and robust methods for the quantitative analysis of this compound. The selection of the primary method will depend on specific laboratory capabilities and analytical requirements. A thorough cross-validation as outlined in this guide is crucial to ensure data integrity and comparability, providing a solid analytical foundation for research and development activities involving this compound.
References
- 1. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. Separation of Hexyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. This compound, 42598-96-9 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digital.library.unt.edu [digital.library.unt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Ethyl acetaoacetate by CG - Chromatography Forum [chromforum.org]
- 17. fda.gov [fda.gov]
A Comparative Performance Analysis of Heptyl Acetoacetate and Other Beta-Ketoesters in Synthetic Chemistry and Biological Systems
In the landscape of organic synthesis and drug development, beta-ketoesters are pivotal intermediates, valued for their versatile reactivity. This guide provides a comprehensive performance benchmark of heptyl acetoacetate against other common beta-ketoesters, namely methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate. The comparison focuses on their physical properties and performance in key chemical transformations, supported by experimental data and detailed protocols.
Comparative Data of Beta-Ketoesters
The selection of a beta-ketoester in a synthetic route can be influenced by its physical properties, which affect reaction conditions and product purification. The following table summarizes the key physical properties of this compound and its counterparts.
| Property | This compound | Methyl Acetoacetate | Ethyl Acetoacetate | tert-Butyl Acetoacetate |
| Molecular Formula | C₁₁H₂₀O₃ | C₅H₈O₃ | C₆H₁₀O₃ | C₈H₁₄O₃ |
| Molecular Weight ( g/mol ) | 200.28 | 116.12 | 130.14 | 158.19 |
| Boiling Point (°C) | 245-247 | 169-171 | 180.8 | 190 |
| Melting Point (°C) | N/A | -80 | -45 | -38 |
| Flash Point (°C) | 98.3 | 70 | 70 | 76 |
| Density (g/mL at 25°C) | ~0.95 | 1.076 | 1.028 | 0.954-0.97 |
| Solubility in Water | Slightly soluble | Slightly soluble | Soluble in about 35 parts water | Slightly soluble |
Note: Data is compiled from various sources and may vary slightly depending on the specific experimental conditions.
Performance in Key Chemical Reactions
The utility of beta-ketoesters is demonstrated in a variety of chemical reactions. Here, we compare the performance of this compound and other beta-ketoesters in two fundamental transformations: the Acetoacetic Ester Synthesis and the Japp-Klingemann Reaction.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method for the preparation of ketones. The reaction involves the alkylation of the α-carbon of the beta-ketoester, followed by hydrolysis and decarboxylation. The choice of the ester group can influence the yield of the alkylation step and the conditions required for the subsequent hydrolysis and decarboxylation.
| Beta-Ketoester | Alkylating Agent | Product | Typical Yield (%) |
| This compound | n-Butyl bromide | 3-Heptyl-2-heptanone | 65-75% (estimated) |
| Methyl Acetoacetate | Benzyl chloride | 1-Phenyl-2-butanone | ~70% |
| Ethyl Acetoacetate | n-Butyl bromide | 3-Methyl-2-heptanone | 69-72% |
| tert-Butyl Acetoacetate | Allyl bromide | 1-Hepten-4-one | ~75% |
Yields are indicative and can vary based on reaction conditions.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from beta-ketoesters and aryldiazonium salts. These hydrazones are valuable precursors for the synthesis of indoles and other heterocyclic compounds. The nature of the ester group can affect the rate and efficiency of the initial coupling reaction and the subsequent cleavage of the acyl group.
| Beta-Ketoester | Aryldiazonium Salt | Product | Typical Yield (%) |
| This compound | Benzenediazonium chloride | Phenylhydrazone of heptyl pyruvate | Good to excellent (estimated) |
| Methyl Acetoacetate | p-Nitrobenzenediazonium chloride | p-Nitrophenylhydrazone of methyl pyruvate | High |
| Ethyl Acetoacetate | Benzenediazonium chloride | Phenylhydrazone of ethyl pyruvate | High |
| tert-Butyl Acetoacetate | p-Toluenediazonium chloride | p-Tolylhydrazone of tert-butyl pyruvate | Good to excellent |
Specific yield data for a direct comparison is limited in the literature; however, the reaction is generally high-yielding for various beta-ketoesters.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols can be adapted for use with different beta-ketoesters.
General Protocol for Acetoacetic Ester Synthesis (Alkylation, Hydrolysis, and Decarboxylation)
This protocol outlines the synthesis of a ketone from a beta-ketoester.
1. Alkylation of the Beta-Ketoester:
-
Materials: Beta-ketoester (e.g., this compound), sodium ethoxide (or another suitable base), absolute ethanol, alkyl halide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Add the beta-ketoester dropwise to the stirred solution.
-
After the addition is complete, add the alkyl halide dropwise.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkylated beta-ketoester.
-
2. Hydrolysis and Decarboxylation:
-
Materials: Crude alkylated beta-ketoester, aqueous sodium hydroxide solution, dilute sulfuric acid.
-
Procedure:
-
Add the crude alkylated beta-ketoester to an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Gently heat the acidic solution to effect decarboxylation until the evolution of carbon dioxide ceases.
-
Extract the resulting ketone with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.
-
General Protocol for the Japp-Klingemann Reaction
This protocol describes the synthesis of a hydrazone from a beta-ketoester.
-
Materials: Beta-ketoester (e.g., this compound), sodium ethoxide, ethanol, aromatic amine, sodium nitrite, hydrochloric acid, water.
-
Procedure:
-
Diazotization of the Aromatic Amine: Dissolve the aromatic amine in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Coupling Reaction: In a separate flask, dissolve the beta-ketoester in ethanol and add a solution of sodium ethoxide in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred beta-ketoester solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The hydrazone product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.
-
Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
Visualizing Reaction Workflows and Pathways
Acetoacetic Ester Synthesis Workflow
Caption: Workflow for the acetoacetic ester synthesis.
Japp-Klingemann Reaction Mechanism
Caption: Simplified mechanism of the Japp-Klingemann reaction.
Role in Biological Signaling Pathways
Recent research has highlighted the potential of beta-ketoesters and their derivatives to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1] QS allows bacteria to coordinate gene expression and behavior, including virulence factor production and biofilm formation.
Beta-ketoesters, sharing structural similarities with the N-acyl-homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria, can act as competitive inhibitors of the AHL signaling pathway. By binding to the LuxR-type transcriptional regulators, these synthetic analogs can disrupt the normal QS cascade, thereby attenuating bacterial virulence without exerting bactericidal pressure, which may reduce the development of resistance.[2]
The design of novel beta-ketoester derivatives as quorum sensing inhibitors (QSIs) is an active area of research in the development of new anti-infective agents.[2] The length and functionality of the alkyl chain of the beta-ketoester can be modified to optimize binding affinity and inhibitory activity against specific bacterial species.
Quorum Sensing Inhibition Pathway
Caption: Inhibition of bacterial quorum sensing by beta-ketoesters.
References
Safety Operating Guide
Navigating the Disposal of Heptyl Acetoacetate: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the disposal of heptyl acetoacetate, ensuring the protection of personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be readily located. The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, the chemical manufacturer to obtain the specific SDS for this compound, as this document will contain detailed disposal instructions.
Immediate Safety and Disposal Protocol
The proper disposal of any chemical, including this compound, begins with a clear understanding of its potential hazards and the established procedures for handling chemical waste. The following steps provide a direct answer to operational questions regarding the immediate safety and logistical plan for disposal.
Step 1: Waste Identification and Labeling
Proper identification is the foundational step in the chemical waste disposal process.
-
Designate as Hazardous Waste: Unless explicitly confirmed otherwise by your institution's EHS department, treat all chemical waste, including this compound, as hazardous waste.[1] A chemical is considered waste once it is no longer intended for use.[1]
-
Complete a Hazardous Waste Tag: Immediately affix a hazardous waste tag to the container. This tag must be filled out completely and legibly.[2] Information required typically includes:
Step 2: Proper Storage and Segregation
Safe storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.
-
Use Appropriate Containers: Store this compound waste in a container that is compatible with the chemical. The original container is often the best choice.[1] Containers must be in good condition, free of leaks, and have a secure, screw-on cap.[1]
-
Segregate by Compatibility: Store chemical waste segregated by compatibility, not alphabetically.[2] For instance, keep organic solvents separate from acids and bases. While a specific SDS for this compound is unavailable, as a general practice, it should not be mixed with other waste streams without consulting compatibility charts or your EHS department.
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks or spills.
Step 3: Arranging for Disposal
Disposal of chemical waste must be handled by authorized personnel.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[2][3]
-
Submit a Waste Collection Request: Follow your institution's specific procedure for requesting a waste pickup. This often involves submitting a completed hazardous waste information form.[2]
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and safely stored in a designated accumulation area prior to the scheduled pickup.
Quantitative Data for Chemical Waste Management
The following table summarizes common quantitative limits and guidelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| Container Rinsing | For empty containers of toxic chemicals, triple-rinse with a compatible solvent. The rinsate must be collected and disposed of as hazardous waste. | [1] |
| Labeling | All information on the hazardous waste tag must be complete and accurate. | [2] |
| Storage | Containers must be kept closed except when adding waste. | [1] |
Prohibited Disposal Practices
To ensure safety and compliance, the following disposal methods are strictly prohibited for chemical waste like this compound:
-
Do Not Pour Down the Drain: Never dispose of chemical waste down the sanitary sewer unless you have explicit written permission from your EHS department for a specific, neutralized, and non-hazardous substance.[2]
-
Do Not Dispose in Regular Trash: Chemical waste must not be placed in the regular trash.[4] Empty containers must be thoroughly decontaminated before being discarded.[1][4]
-
Do Not Evaporate in a Fume Hood: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.
-
Do Not Mix Incompatible Wastes: Never mix different chemical wastes without first consulting a chemical compatibility chart or your E-HS department.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistical Guidance for Handling Heptyl Acetoacetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Heptyl acetoacetate (CAS No. 42598-96-9).
Chemical Identity and Hazards:
This compound is an organic compound that requires careful handling due to its potential hazards. Based on available data for similar chemicals, it is prudent to treat it as a combustible liquid that may cause skin and eye irritation.[1]
| Property | Value | Source |
| CAS Number | 42598-96-9 | [1][2] |
| Molecular Formula | C11H20O3 | [3] |
| Molecular Weight | 200.27 g/mol | [3] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 170 °C / 30mmHg | [3] |
| Flash Point | 99 °C (210.2 °F) | [4] |
| Purity | >95.0% (GC) | [1] |
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[5]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Respiratory Protection: Generally not required in a well-ventilated area. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
3. Handling Protocol:
-
Before starting, ensure all necessary PPE is correctly worn.
-
Dispense the chemical carefully, avoiding splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[5]
-
Avoid contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other incompatible waste streams.
2. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
3. Final Disposal:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.[6]
-
Follow all local, state, and federal regulations for chemical waste disposal.[6]
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.[7]
Workflow for Handling and Disposal of this compound
References
- 1. This compound | 42598-96-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. ACETOACETIC ACID N-HEPTYL ESTER | 42598-96-9 [chemicalbook.com]
- 4. This compound, 42598-96-9 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
